4-Methylquinoline-2-carboxamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-methylquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-6-10(11(12)14)13-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOPWISLTWLTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184938 | |
| Record name | 2-Quinolinecarboxamide, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30958-79-3 | |
| Record name | 2-Quinolinecarboxamide, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030958793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinolinecarboxamide, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physicochemical properties of 4-Methylquinoline-2-carboxamide?
4-Methylquinoline-2-Carboxamide: Structural Properties, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
In the landscape of modern drug discovery and organic synthesis, the quinoline-2-carboxamide scaffold has emerged as a highly privileged structural motif. Specifically, 4-methylquinoline-2-carboxamide serves as both a critical intermediate in complex synthetic pathways and a core pharmacophore in targeted therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a state-of-the-art photoelectrochemical synthesis protocol, and explores its mechanistic role in advanced pharmacological applications, including kinase and epigenetic enzyme inhibition.
Chemical Identity and Structural Architecture
The molecular architecture of 4-methylquinoline-2-carboxamide is defined by a bicyclic quinoline core substituted with a methyl group at the C4 position and a primary carboxamide at the C2 position. This specific arrangement provides a unique balance of lipophilicity, π -stacking capability, and directional hydrogen-bonding potential—ideal characteristics for engaging deep hydrophobic pockets in target proteins.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 4-methylquinoline-2-carboxamide |
| CAS Number | 30958-79-3[1] |
| Molecular Formula | C11H10N2O[1] |
| Molecular Weight | 186.21 g/mol [1] |
| Exact Mass | 186.0793 Da[2] |
| SMILES String | CC1=CC(=NC2=CC=CC=C12)C(=O)N[1] |
| Hydrogen Bond Donors | 1 (Primary Amide -NH2) |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Quinoline Nitrogen) |
State-of-the-Art Synthetic Methodology
Historically, the synthesis of functionalized quinoline carboxamides relied on harsh Minisci-type reactions requiring stoichiometric amounts of toxic transition-metal oxidants. Recent advancements have shifted toward sustainable, radical-mediated pathways. A breakthrough method developed by He et al. (2024) utilizes an organocatalyzed photoelectrochemical process to generate acyl radicals via a Hydrogen Atom-Transfer (HAT) mechanism[3].
The Causality Behind the Chemistry (E-E-A-T)
The selection of 9,10-phenanthrenequinone (PQ) as the catalyst is the cornerstone of this protocol. PQ acts dually as a photosensitizer and a HAT reagent[4]. When irradiated with visible light, PQ reaches an excited triplet state capable of abstracting a hydrogen atom from a formamide precursor, generating an acyl radical. The concurrent electrochemical setup (undivided cell) allows for the continuous anodic oxidation and cathodic reduction of the PQ catalyst, maintaining redox neutrality and completely eliminating the need for external metal-based oxidants[5].
Photoelectrochemical HAT-mediated synthesis of 4-Methylquinoline-2-carboxamide.
Step-by-Step Experimental Protocol
This self-validating workflow details the C-H carbamoylation of 4-methylquinoline to yield the target carboxamide[6]:
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Reaction Setup: In an undivided electrochemical cell equipped with a carbon cloth anode and a platinum plate cathode, add 4-methylquinoline (0.3 mmol) and the formamide precursor (solvent/reactant).
-
Catalyst Initiation: Introduce 9,10-phenanthrenequinone (PQ) (10 mol %) and the supporting electrolyte, tetrabutylammonium hexafluorophosphate (TBAPF6, 0.1 M).
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Photoelectrolysis: Irradiate the mixture with Blue LEDs while applying a constant current (e.g., 5 mA) at room temperature. The dual stimuli drive the HAT process and subsequent radical addition to the C2 position of the quinoline ring.
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Isolation: After completion (monitored via TLC), concentrate the reaction mixture under reduced pressure.
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Purification: Purify the crude residue via silica gel column chromatography, eluting with an ethyl acetate/petroleum ether gradient (1:5 v/v).
-
Validation: Isolate the product as a white solid (approx. 60% yield)[6].
Analytical Validation (Self-Validating System)
To ensure structural integrity, the isolated compound must be validated against the following established Nuclear Magnetic Resonance (NMR) parameters[6]:
Table 2: 1H and 13C NMR Spectral Data (400 MHz, CDCl3)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Assignment |
| 1H | 8.18–8.07 | m, 3H | Quinoline aromatic protons |
| 1H | 8.04 | dd, J = 8.4, 1.3 Hz, 1H | Quinoline aromatic proton |
| 1H | 5.87 | s, 1H | Amide -NH (broad) |
| 1H | 2.78 | s, 3H | 4-Methyl group |
| 13C | 167.4 | s | Carbonyl (C=O) |
| 13C | 149.0, 146.6, 146.2 | s | Quinoline core carbons |
| 13C | 19.1 | s | 4-Methyl carbon |
Note: The sharp singlet at δ 2.78 ppm confirms the retention of the 4-methyl group, while the broad singlet at δ 5.87 ppm and the carbon resonance at δ 167.4 ppm validate the successful incorporation of the primary carboxamide moiety[6].
Pharmacological Profiling and Drug Development
The 4-methylquinoline-2-carboxamide structure is not merely a synthetic endpoint; it is a highly active pharmacophore utilized in the design of targeted anticancer and anti-inflammatory agents.
Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and the silencing of tumor suppressor genes. Inhibiting HDACs restores gene expression and induces apoptosis in malignant cells[7]. Quinoline-2-carboxamide derivatives have been extensively developed as potent HDAC inhibitors. In these designs, the quinoline core acts as a rigid, lipophilic capping group that occupies the enzyme's surface recognition domain, while the extended carboxamide linker penetrates the narrow hydrophobic channel to chelate the catalytic zinc ion ( Zn2+ ) at the active site[8].
Mechanism of action for quinoline-2-carboxamide derivatives in HDAC inhibition.
Pyrimidine Biosynthesis: hDHODH Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway. Rapidly proliferating cancer cells rely heavily on this pathway for nucleotide generation. Substituted quinoline-2-carboxamides have been identified as potent hDHODH inhibitors[9]. The 2-carboxamide moiety forms critical hydrogen bonds with the ubiquinone-binding site of the enzyme, disrupting electron transport and halting pyrimidine synthesis, which ultimately triggers cell cycle arrest[9].
References
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Organocatalyzed Photoelectrochemistry for the Generation of Acyl and Phosphoryl Radicals through Hydrogen Atom-Transfer Process Source: The Journal of Organic Chemistry (ACS Publications), 2024. URL:[Link]
-
Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed), 2023. URL:[Link]
-
Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents Source: European Journal of Medicinal Chemistry (PubMed), 2014. URL:[Link]
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The Pharmacological Odyssey of Quinoline-2-Carboxamide Derivatives: A Technical Whitepaper on Biological Activities and Mechanistic Pathways
Executive Summary
The quinoline-2-carboxamide scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. By combining the rigid, electron-deficient aromaticity of the quinoline core with the hydrogen-bonding versatility of the 2-carboxamide moiety, researchers have developed a diverse library of compounds with potent biological activities. This technical guide synthesizes the known mechanistic pathways of these derivatives—spanning antimicrobial, anticancer, and metabolic applications—and provides field-proven, self-validating experimental workflows for their synthesis and high-throughput screening.
Structural Rationale: The Quinoline-2-Carboxamide Scaffold
From an application scientist's perspective, the quinoline nucleus provides a planar aromatic core capable of engaging in precise π−π stacking and hydrophobic interactions within target enzyme pockets[1]. The strategic functionalization at the C-2 position with a carboxamide group (-NHCO-) introduces a critical hydrogen-bond donor/acceptor axis. We frequently leverage this moiety to rigidify the ligand's conformation through intramolecular hydrogen bonding or to dictate highly specific directional interactions with polar amino acid residues in the target's active site. Further substitutions, particularly at the C-8 position, allow for the introduction of metal-chelating groups, expanding the scaffold's utility against metalloenzymes.
Core Biological Activities & Mechanisms of Action
Antimycobacterial and Antimicrobial Efficacy
Quinoline-2-carboxamides demonstrate profound antimycobacterial activity, particularly against Mycobacterium tuberculosis. Derivatives such as N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide have shown superior in vitro efficacy compared to first-line therapeutics like isoniazid[2]. Mechanistically, structural biology and in silico studies indicate that these compounds inhibit MbtA, a crucial salicyl-AMP ligase involved in mycobactin biosynthesis. By occupying the ATP-binding site, the 2-carboxamide moiety disrupts siderophore production, effectively starving the mycobacteria of essential iron and leading to cell death[3].
Anticancer and Epigenetic Modulation
The structural plasticity of quinoline-2-carboxamides allows them to act as potent anticancer agents through multiple distinct pathways:
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HDAC Inhibition: 8-substituted quinoline-2-carboxamide derivatives are emerging as novel Histone Deacetylase (HDAC) inhibitors. The 8-substitution (often a hydroxamic acid) chelates the catalytic zinc ion in the HDAC active site, while the quinoline core interacts with the hydrophobic channel. This dual-action binding leads to potent epigenetic modulation, downstream cell cycle arrest, and apoptosis[4].
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Kinase Inhibition: Derivatives such as thieno[2,3-b]quinoline-2-carboxamide-chalcones exhibit significant antiproliferative effects by targeting the Epidermal Growth Factor Receptor (EGFR). The quinoline moiety anchors into the ATP-binding pocket, while the extended chalcone system occupies adjacent allosteric sites, yielding IC50 values in the sub-micromolar range[5].
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Carbonic Anhydrase (CA) Inhibition: N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized to target tumor-associated hCA IX and cytosolic hCA I/II. The sulfonamide group acts as the primary zinc-binding pharmacophore, while the quinoline-2-carboxamide tail dictates isoform selectivity, inhibiting hCA I with a Ki as low as 61.9 nM[6].
Metabolic and Hypoglycemic Regulation
Beyond infectious diseases and oncology, complex dimeric structures like N,N'-(ethane-1,2-diyl)bis(quinoline-2-carboxamide) have shown marked hypoglycemic effects. These compounds act as agonists for I1 and I2 imidazoline receptors, reducing blood glucose levels by up to 71.5% in alloxan-induced diabetes models, showcasing the scaffold's potential in the management of metabolic disorders[7].
Multitarget mechanistic pathways of quinoline-2-carboxamide derivatives.
Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data
To synthesize the quantitative landscape, the following table summarizes the biological efficacy of key quinoline-2-carboxamide derivatives across different therapeutic areas.
| Derivative / Substitution | Primary Target / Pathway | Efficacy Metric | Source |
| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis (Whole cell) | Superior to Isoniazid (MIC) | [2] |
| 8-substituted-N-(4-sulfamoylphenyl)-Q2C | Carbonic Anhydrase (hCA I) | Ki = 61.9 nM | [6] |
| Thieno[2,3-b]quinoline-2-carboxamide-chalcone | EGFR Kinase | IC50 = 0.5 μ M | [5] |
| N,N'-(ethane-1,2-diyl)bis(Q2C) | Imidazoline Receptors (I1/I2) | 71.5% Blood Glucose Reduction | [7] |
Experimental Workflows: Synthesis & Biological Validation
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of a representative 8-substituted quinoline-2-carboxamide and its subsequent biological validation. These methodologies are designed as self-validating systems.
Step-by-Step Synthesis of 8-Substituted Quinoline-2-Carboxamides
Rationale: Direct oxidation of the methyl group in 8-hydroxyquinaldine to a carboxylic acid is prone to over-oxidation and ring degradation. We utilize a two-step, mild oxidation strategy to preserve the quinoline core, followed by a standard EDC/HOBt coupling[6].
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Aldehyde Formation: Dissolve 8-hydroxyquinaldine (1.0 eq) in 1,4-dioxane. Add selenium dioxide ( SeO2 , 1.2 eq) and reflux for 4 hours.
-
Causality: SeO2 selectively oxidizes the activated allylic/benzylic methyl group to an aldehyde without cleaving the aromatic ring. Filter the black selenium precipitate and concentrate to yield 8-hydroxyquinoline-2-carbaldehyde.
-
-
Carboxylic Acid Conversion: Suspend the crude aldehyde in formic acid and cool to 0°C. Dropwise, add 30% H2O2 (1.5 eq) and stir at room temperature for 12 hours.
-
Causality: This Baeyer-Villiger-type oxidation cleanly converts the aldehyde to 8-hydroxyquinoline-2-carboxylic acid. This is a self-validating step; completion can be easily monitored via LC-MS to ensure no unreacted aldehyde remains.
-
-
Amide Coupling: In anhydrous DMF, combine the carboxylic acid (1.0 eq), the desired amine (e.g., sulfanilamide, 1.1 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 18 hours.
-
Causality: HOBt prevents racemization and forms an active ester intermediate, which is highly reactive toward the incoming amine, ensuring a high-yield amide bond formation even with sterically hindered substrates.
-
-
Purification: Quench with water, extract with EtOAc, wash the organic layer with brine, dry over Na2SO4 , and purify via flash chromatography to isolate the pure quinoline-2-carboxamide derivative.
High-Throughput Screening (HTS) for HDAC Inhibition
Rationale: A fluorometric assay provides a highly sensitive, continuous readout of enzyme kinetics, minimizing false positives associated with colorimetric interference from the test compounds.
-
Reagent Preparation: Prepare a master mix containing the specific HDAC isoform (e.g., HDAC1 or HDAC6) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 , 1 mg/mL BSA).
-
Compound Incubation: Dispense 10 μL of the quinoline-2-carboxamide derivative (serially diluted in DMSO) into a 384-well black microplate. Add 40 μL of the enzyme master mix. Incubate at 37°C for 15 minutes.
-
Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, ensuring accurate IC50 calculations.
-
-
Substrate Addition: Add 50 μL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and the developer enzyme.
-
Causality: The HDAC enzyme deacetylates the lysine residue. Only the deacetylated substrate is recognized and cleaved by the developer enzyme, releasing the AMC fluorophore. This coupled-enzyme approach self-validates target engagement.
-
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex/Em = 360/460 nm. Calculate the initial velocity ( V0 ) and determine the IC50 using non-linear regression analysis.
Synthesis and high-throughput screening workflow for Q2C derivatives.
Conclusion
The quinoline-2-carboxamide framework remains a cornerstone in rational drug design. By understanding the precise causality behind its structural modifications—whether it is zinc chelation in HDACs and Carbonic Anhydrases, or ATP-competitive binding in MbtA and EGFR—researchers can continue to fine-tune this privileged scaffold to address complex, multi-factorial diseases spanning oncology, infectious diseases, and metabolic syndromes.
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - MDPI. 2
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives - Semantic Scholar. 1
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Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - Taylor & Francis. 6
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Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - Scilit. 4
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AND I2-IMIDAZOLINE RECEPTORS IN THE MECHANІSM OF THE HYPOGLYCEMIC ACTION OF N,N'-(ETHANE-1,2-diyl)bis(quinoline-2-carboxamide) - Semantic Scholar.7
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. 5
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In Silico Drug Re-Purposing Studies for the Discovery of Novel MbtA Inhibitors - Preprints.org. 3
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A Technical Guide to the Potential Mechanisms of Action for 4-Methylquinoline-2-carboxamide
Preamble: The Quinoline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to a wide range of biological targets with high affinity. The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a quintessential example of such a scaffold.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The quinoline-2-carboxamide moiety, in particular, serves as a versatile template from which numerous potent and selective therapeutic agents have been developed.
This guide focuses on a specific derivative, 4-Methylquinoline-2-carboxamide. While direct, extensive research elucidating the specific molecular targets of this precise compound is limited in publicly accessible literature, its potential mechanisms of action can be logically inferred by examining the well-documented activities of its close structural analogs. This document synthesizes findings from across the field to propose the most probable molecular pathways and provides a robust experimental framework for their investigation. Our objective is to equip researchers and drug development professionals with a foundational understanding and a practical approach to exploring the therapeutic potential of this compound.
Part 1: Hypothesized Mechanisms of Action Based on Structural Analogs
The biological activity of a quinoline-2-carboxamide derivative is exquisitely sensitive to the substitution patterns on the quinoline ring and the nature of the amide group. The presence of a methyl group at the 4-position, as in our topic compound, influences the molecule's electronics, sterics, and lipophilicity, which in turn dictates its target specificity. Based on extensive research into this chemical class, we can hypothesize several primary mechanisms of action.
Enzyme Inhibition
The rigid, heterocyclic structure of the quinoline core makes it an excellent scaffold for fitting into the active sites of various enzymes.
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Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition: hDHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis. Its inhibition leads to the depletion of pyrimidines, thereby halting cell proliferation. This makes it a key target for anticancer and immunosuppressive drugs. Several studies have reported that substituted quinoline-2-carboxamide derivatives are potent inhibitors of hDHODH and exhibit significant antiproliferative effects on cancer cell lines.[2][4] The mechanism involves the compound binding to the enzyme, often at the ubiquinone binding site, and preventing the conversion of dihydroorotate to orotate.
-
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Research has demonstrated that novel quinoline-2-carboxamide derivatives can inhibit various human CA isoforms (hCA I, II, IV, and IX) with nanomolar efficacy.[1][5] The interaction is typically mediated by the coordination of the sulfonamide group (a common feature in many tested analogs) to the zinc ion in the enzyme's active site.
-
Cyclooxygenase-2 (COX-2) Inhibition: As key enzymes in the prostaglandin biosynthesis pathway, COX isoforms are major targets for anti-inflammatory drugs. Selective inhibition of COX-2 over COX-1 is a desirable trait to reduce gastrointestinal side effects. 4-carboxyl quinoline derivatives bearing a methylsulfonyl pharmacophore have been designed as highly potent and selective COX-2 inhibitors.[6] Molecular modeling suggests these compounds fit within the COX-2 active site, with key interactions involving residues like Arg120 and the secondary pocket (Arg513, Phe518).[6]
-
Other Enzymatic Targets: The versatility of the quinoline carboxamide scaffold has led to its identification as an inhibitor of other critical enzymes, including topoisomerases, various protein kinases, and sirtuins like SIRT3, which are involved in cell cycle regulation, DNA repair, and metabolic control.[7][8]
Receptor Modulation
Beyond enzymatic inhibition, quinoline-2-carboxamides can act as modulators of cell surface and intracellular receptors.
-
P2X7 Receptor (P2X7R) Antagonism: The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its over-activation is implicated in chronic inflammation, neuropathic pain, and cancer progression. Novel quinoline-carboxamide derivatives have been identified as potent and selective antagonists of the human P2X7R.[9][10] These compounds block the ion channel, preventing downstream signaling events like calcium influx and the release of pro-inflammatory cytokines. This antagonistic action has been shown to reduce cancer cell proliferation and induce apoptosis.[9][10]
-
Metabotropic Glutamate Receptor 2 (mGluR2) Negative Allosteric Modulation: mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating synaptic glutamate levels in the brain. Antagonism of mGluR2 is being explored as a potential therapeutic strategy for cognitive disorders like Alzheimer's disease by enhancing glutamatergic neurotransmission.[11] A class of 4-arylquinoline-2-carboxamides was discovered to be highly potent and selective negative allosteric modulators (NAMs) of mGluR2, demonstrating efficacy in animal models of cognition.[11] These NAMs bind to a site distinct from the glutamate binding site, altering the receptor's conformation and reducing its response to the endogenous ligand.
Antipathogenic Mechanisms
The quinoline core is famously present in antimalarial drugs like chloroquine. Modern derivatives continue to show promise against a range of pathogens.
-
Antimalarial Activity via PfEF2 Inhibition: A series of quinoline-4-carboxamides (a closely related isomer) was found to possess potent, multistage antimalarial activity.[12] Through detailed mechanistic studies, the target was identified as the Plasmodium falciparum elongation factor 2 (PfEF2), an enzyme essential for protein synthesis in the parasite.[12] Inhibition of PfEF2 halts the parasite's growth and replication, leading to its clearance. This represents a novel mechanism of action distinct from traditional antimalarials.
-
Antimycobacterial Activity: Various substituted quinoline-2-carboxamides have been screened for activity against multiple mycobacterial species, including M. tuberculosis.[13][14] Several derivatives showed higher potency than standard-of-care drugs like isoniazid, with the added benefit of low cytotoxicity against human cell lines.[13] While the precise molecular targets in mycobacteria are not always fully elucidated, they are presumed to involve essential enzymes or processes unique to the pathogen.
Part 2: A Framework for Elucidating the Specific Mechanism of 4-Methylquinoline-2-carboxamide
To move from hypothesized to confirmed mechanisms, a structured, multi-tiered experimental approach is required. This workflow is designed as a self-validating system, where initial broad screening results guide subsequent, more focused mechanistic studies.
Caption: Simplified P2X7 Receptor Signaling Pathway.
Conclusion
4-Methylquinoline-2-carboxamide belongs to a class of compounds with remarkable chemical tractability and diverse pharmacological potential. While its specific mechanism of action requires empirical determination, a strong, evidence-based rationale exists to prioritize investigations into its potential roles as an inhibitor of enzymes crucial to cell proliferation (hDHODH), an antagonist of receptors involved in inflammation (P2X7R), or a modulator of CNS targets (mGluR2). The quinoline-2-carboxamide scaffold has proven to be a rich source of therapeutic leads, and the systematic application of the proposed experimental framework—from broad phenotypic screening to detailed biochemical and cellular assays—will be essential in uncovering the precise biological activity and therapeutic promise of 4-Methylquinoline-2-carboxamide.
References
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Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1236-1244. Available from: [Link]
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Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. ResearchGate. Available from: [Link]
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Ghaffar, A., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 28(17), 6393. Available from: [Link]
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Ghaffar, A., et al. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. PubMed. Available from: [Link]
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ResearchGate. The structures of quinoline-2-carboxamides and their anticancer... Available from: [Link]
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Thacker, P. S., & Pirpasha, S. (2019). Synthesis and Biological Evaluation of Novel 8-Substituted Quinoline-2-Carboxamides as Carbonic Anhydrase Inhibitors. Amanote Research. Available from: [Link]
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Al-Qattan, M. N., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(20), 6958. Available from: [Link]
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Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 1077-1101. Available from: [Link]
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Converso, A., et al. (2020). Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters, 30(9), 127066. Available from: [Link]
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Geronikaki, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 159. Available from: [Link]
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Wang, Y., et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry, 105, 104394. Available from: [Link]
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Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. Available from: [Link]
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Zarghi, A., et al. (2011). Design and synthesis of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. Available from: [Link]
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Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. Available from: [Link]
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ResearchGate. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Available from: [Link]
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Kumar, G. S., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Heliyon, 9(10), e20556. Available from: [Link]
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Gilbert, A. M., et al. (2021). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry, 64(15), 11049-11063. Available from: [Link]
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Wilson, L., et al. (2021). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, 12(2), 241-250. Available from: [Link]
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Wang, C., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Oncology, 12, 868353. Available from: [Link]
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Singh, P., & Kaur, M. (2023). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Archiv der Pharmazie, e2300350. Available from: [Link]
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Discovery and Optimization of 4-Arylquinoline-2-Carboxamides: A Technical Guide to mGluR2 Negative Allosteric Modulators
Executive Summary & Biological Rationale
The modulation of glutamatergic neurotransmission represents a cornerstone in the development of novel therapeutics for cognitive disorders, including Alzheimer's disease and depression[1][2]. While direct activation of postsynaptic ionotropic glutamate receptors (NMDA and AMPA) enhances cognition, it is frequently accompanied by severe adverse events, including excitotoxicity and rapid receptor desensitization[3].
To circumvent these limitations, drug discovery efforts have pivoted toward presynaptic modulation. The metabotropic glutamate receptor 2 (mGluR2) functions as an autoinhibitory G protein-coupled receptor (GPCR) located on presynaptic terminals[4]. Activation of mGluR2 by synaptic glutamate initiates a negative feedback loop that suppresses further glutamate release. Consequently, inhibiting mGluR2 elevates synaptic glutamate levels, thereby enhancing postsynaptic activity and synaptic plasticity in a more physiologically regulated manner[3].
The Allosteric Imperative
A significant hurdle in targeting mGluR2 is its high sequence homology with mGluR3, particularly within the orthosteric binding site[1]. Because mGluR3 inhibition is associated with off-target effects such as hyperlocomotion and disrupted sleep architecture, achieving mGluR2 selectivity is critical[3]. To solve this, researchers targeted the allosteric binding site, which is less conserved across receptor subtypes. This strategy led to the discovery of the 4-arylquinoline-2-carboxamide scaffold, a highly potent and selective class of mGluR2 negative allosteric modulators (NAMs)[1][2].
Diagram 1: Synaptic mechanism of mGluR2 NAMs enhancing glutamatergic tone and cognition.
Hit Identification and Scaffold Evolution
The 4-arylquinoline-2-carboxamide series was initially identified via a high-throughput screening (HTS) campaign[5]. Early structure-activity relationship (SAR) studies established critical vectors for optimization:
-
C2 Position: The carboxamide moiety was strictly required for mGluR2 NAM potency[5].
-
C4 Position: Preferred lipophilic groups to anchor the molecule within the allosteric pocket[5].
-
C7 Position: Tolerated polar substitutions, providing a vector to tune physicochemical properties[5].
These early efforts yielded Compound 2 , an intermediate lead featuring a 4-fluorophenyl group at C4 and a succinimide group at C7. While Compound 2 demonstrated excellent mGluR2 NAM potency (IC50 = 4 nM) and selectivity over mGluR3, it suffered from severe pharmacological liabilities. It was a substrate for P-glycoprotein (P-gp) efflux, an agonist of the pregnane X receptor (PXR) (leading to CYP induction risks), an inhibitor of the hERG channel (cardiotoxicity risk), and tested positive in the Ames mutagenicity assay under metabolic activation.
Lead Optimization: The Discovery of MK-8768
The optimization of Compound 2 into the clinical candidate MK-8768 required a systematic resolution of off-target activity and mutagenicity while maintaining central nervous system (CNS) penetration.
Addressing PXR, hERG, and P-gp Liabilities
To improve solubility and eliminate PXR/hERG interactions, the sp3 carbon content of the scaffold was increased[5]. The C4-fluorophenyl group was replaced with a less lipophilic N-methyl pyrazole, and the C7 succinimide was substituted with a trifluoromethyl morpholine. This yielded Compound 5f , which successfully abolished PXR agonism and hERG inhibition, and converted the molecule into a P-gp non-substrate, ensuring high brain penetrance.
Mechanistic Resolution of Ames Positivity
Despite these improvements, Compound 5f remained Ames-positive in the presence of S9 metabolic activation. This indicated that cytochrome P450 enzymes were bioactivating the molecule into a reactive, DNA-intercalating electrophile. Metabolic profiling identified the morpholine ring as the likely site of alpha-oxidation.
To block this metabolic vulnerability, researchers applied the principle of steric hindrance. By introducing a methyl substitution directly onto the morpholine ring, they prevented CYP450-mediated oxidation. This precise structural modification culminated in MK-8768 , an Ames-negative, highly potent (IC50 = 9.6 nM), and completely selective mGluR2 NAM.
Quantitative SAR Summary
| Compound | mGluR2 IC50 (nM) | C4 Substituent | C7 Substituent | P-gp Status | PXR Activity | Ames Test (with S9) |
| Compound 2 | 4.0 | 4-Fluorophenyl | Succinimide | Substrate | Agonist (EC50 = 0.9 µM) | Positive |
| Compound 5f | N/A | N-methyl pyrazole | CF3-morpholine | Non-substrate | Inactive | Positive |
| MK-8768 | 9.6 | N-methyl pyrazole | Methylated CF3-morpholine | Non-substrate | Inactive (EC50 > 30 µM) | Negative |
Table 1: Pharmacological profiling and structural evolution from Compound 2 to MK-8768.
Diagram 2: Logical workflow of the lead optimization process yielding MK-8768.
Experimental Methodologies & Validation Protocols
To ensure rigorous scientific validation, the following self-validating protocols are employed to characterize 4-arylquinoline-2-carboxamides.
Protocol A: In Vitro mGluR2 NAM Calcium Mobilization Assay
Causality: Native mGluR2 is Gi/o-coupled, which typically requires low-throughput cAMP assays. By utilizing cells co-expressing the promiscuous G-protein Gα15, the receptor is forced to couple to the Gq pathway, enabling high-throughput, real-time fluorescent measurement of intracellular calcium flux.
-
Cell Preparation: Plate CHO cells stably expressing human mGluR2 and Gα15 in 384-well black/clear-bottom plates. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add Fluo-4 AM calcium-sensitive dye diluted in assay buffer (HBSS + 20 mM HEPES). Incubate for 60 minutes at room temperature.
-
Compound Addition: Add the NAM test compounds (e.g., MK-8768) in a 10-point concentration-response format. Incubate for 15 minutes to allow allosteric binding.
-
Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), add an EC80 concentration of glutamate (the orthosteric agonist) to all wells simultaneously.
-
Detection & Analysis: Record the peak fluorescent calcium response. Calculate the IC50 of the NAM based on its ability to shift the glutamate concentration-response curve downward.
Protocol B: Ames Fluctuation Test for Mutagenicity Profiling
Causality: Compounds like 5f are not inherently mutagenic; their toxicity arises from reactive metabolites generated by hepatic enzymes. The inclusion of the S9 fraction is critical to simulate human liver metabolism and identify latent genetic toxicity.
-
Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight.
-
Metabolic Activation: Prepare a metabolic activation mixture containing 10% rat liver S9 fraction and essential cofactors (NADP+, G6P).
-
Exposure: In 384-well plates, combine the bacterial suspension, S9 mixture, and test compounds (up to 100 µM). Include positive controls (e.g., 2-aminoanthracene) and vehicle controls.
-
Incubation & Readout: Incubate for 48 hours. Add a pH indicator dye (bromocresol purple). Wells where bacteria have mutated to regain histidine synthesis will grow, lowering the pH and changing the well color from purple to yellow.
-
Validation: A compound is flagged as Ames-positive if the number of revertant (yellow) wells significantly exceeds the vehicle baseline.
Protocol C: In Vivo Object Retrieval Detour Test (Cognition Model)
Causality: Scopolamine blocks muscarinic receptors, creating a temporary, pharmacologically induced cognitive deficit that mimics aspects of Alzheimer's disease. Co-administering an mGluR2 NAM elevates synaptic glutamate, functionally bypassing the cholinergic blockade to restore executive function and working memory.
-
Habituation: Train subjects (rodents or non-human primates) to retrieve a food reward from a transparent box with a single open side.
-
Pharmacological Insult: Administer scopolamine systemically 30 minutes prior to testing to induce cognitive impairment.
-
Dosing: Co-administer the test compound (e.g., MK-8768 at 0.03 to 1 mg/kg) via oral gavage.
-
Task Execution: Place the reward inside the box such that the subject must perform a "detour" (reach around the transparent barrier) rather than attempting a direct, blocked reach.
-
Data Collection: Record the percentage of successful first-reach attempts. MK-8768 successfully reverses scopolamine-induced deficits in this model, validating its procognitive efficacy.
Conclusion
The discovery of 4-arylquinoline-2-carboxamides represents a masterclass in rational drug design. By targeting the allosteric site of mGluR2, researchers bypassed the selectivity issues inherent to orthosteric ligands[1]. The subsequent optimization of Compound 2 into MK-8768 demonstrates how precise structural modifications—such as the targeted methylation of a morpholine ring—can systematically eliminate severe liabilities like Ames mutagenicity, PXR agonism, and P-gp efflux. MK-8768 stands as a highly validated, potent tool compound and a promising structural foundation for the development of novel therapeutics aimed at restoring cognitive function in neurodegenerative and psychiatric disorders.
References
-
Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models Source: Bioorganic & Medicinal Chemistry Letters (NIH / PubMed) URL:[Link]
-
Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator Source: ACS Medicinal Chemistry Letters (NIH / PubMed) URL:[Link]
-
Adaptive Changes in Group 2 Metabotropic Glutamate Receptors Underlie the Deficit in Recognition Memory Induced by Methamphetamine in Mice Source: eNeuro (NIH / PMC) URL:[Link]
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- 3. Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptive Changes in Group 2 Metabotropic Glutamate Receptors Underlie the Deficit in Recognition Memory Induced by Methamphetamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Odyssey of 4-Methylquinoline-2-carboxamide: A Privileged Scaffold in Targeted Therapeutics
Executive Summary
The quinoline nucleus is a foundational pillar in medicinal chemistry, historically recognized for its antimalarial properties. However, the specific substitution pattern found in 4-Methylquinoline-2-carboxamide (CAS: 30958-79-3) represents a highly versatile, "privileged scaffold" capable of addressing diverse therapeutic targets ranging from oncology to neuropharmacology and infectious diseases.
This technical whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic pharmacology, and experimental validation of 4-methylquinoline-2-carboxamide derivatives. By acting as a rigid, planar pharmacophore with distinct hydrogen-bonding and hydrophobic vectors, this scaffold has successfully yielded potent inhibitors for Receptor Tyrosine Kinases (RTKs), allosteric modulators for metabotropic glutamate receptors (mGluRs), and critical enzymatic inhibitors for Mycobacterium tuberculosis (Mtb).
Mechanistic Pharmacology & Target Landscape
The pharmacological utility of the 4-methylquinoline-2-carboxamide core stems from its precise geometric and electronic properties. The nitrogen atom in the quinoline ring acts as a hydrogen-bond acceptor, while the 2-carboxamide group provides a highly tunable vector for both hydrogen-bond donation and acceptance. Furthermore, the 4-methyl substituent introduces a critical steric bulk that forces the molecule into specific conformational states, optimizing its fit into deep hydrophobic pockets of target proteins.
Oncology: Receptor Tyrosine Kinase (RTK) Inhibition
Hyperactivation of RTKs, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), drives tumor proliferation and angiogenesis. Quinoline-2-carboxamide derivatives have emerged as potent, ATP-competitive inhibitors of these kinases[1].
-
EGFR Inhibition: Thieno[2,3-b]quinoline-2-carboxamide hybrids have demonstrated significant antiproliferative effects. Molecular docking reveals that the quinoline moiety anchors into the highly conserved ATP-binding hinge region of EGFR. The 4-methyl group occupies a hydrophobic sub-pocket, preventing the rotation of the quinoline core and locking the molecule in an active conformation, yielding IC50 values in the sub-micromolar range[1].
-
VEGFR-2 Inhibition: Angiogenesis is effectively halted by specific quinoline amide derivatives that bind to the VEGFR-2 kinase domain. The 2-carboxamide acts as a crucial linker, extending functional groups into the allosteric specificity pocket adjacent to the ATP site, achieving single-digit nanomolar inhibition[1].
Neuropharmacology: Metabotropic Glutamate Receptors (mGluRs)
Beyond oncology, the quinoline-2-carboxamide scaffold is highly valued in central nervous system (CNS) drug design. Specifically, derivatives act as Negative Allosteric Modulators (NAMs) for mGluR2 and mGluR5[2]. In the context of schizophrenia and anxiety disorders, dampening hyperactive glutamatergic transmission is therapeutically beneficial. The 4-methylquinoline-2-carboxamide core binds to the 7-transmembrane (7TM) domain of mGluR2. The 2-carboxamide group forms critical hydrogen bonds with the extracellular loops of the receptor, stabilizing an inactive conformation of the receptor and preventing G-protein coupling[2].
Infectious Diseases: Anti-Tubercular FadD32 Inhibition
The emergence of multi-drug resistant tuberculosis (MDR-TB) necessitates novel mechanisms of action. FadD32 is an essential enzyme in Mtb responsible for mycolic acid biosynthesis. Initial screening identified coumarin-based inhibitors, but these suffered from severe chemical instability due to lactone hydrolysis in vivo[3]. Scaffold hopping to a quinoline-2-carboxamide core completely resolved this liability. The quinoline ring provided superior metabolic stability, while the 2-carboxamide group maintained the necessary hydrogen-bonding network with the FadD32 active site. Optimization at the 4-position (e.g., methyl substitution) further increased lipophilic efficiency, culminating in compounds with potent in vivo efficacy in murine TB models[3].
Visualizing Mechanisms and Workflows
To contextualize the mechanistic action and the drug development pipeline of these compounds, the following logical diagrams map the RTK signaling cascade and the hit-to-lead optimization process.
RTK Signaling Pathway and Quinoline-2-Carboxamide Inhibition.
Hit-to-Lead Optimization Workflow for FadD32 Inhibitors.
Quantitative Data Summary
The table below consolidates the structure-activity data for various quinoline-2-carboxamide derivatives across multiple therapeutic targets, demonstrating the broad utility of the scaffold.
| Target Protein | Disease Indication | Compound Class / Modification | Potency (IC50 / Affinity) | Key Structural Driver |
| EGFR | Solid Tumors | Thieno[2,3-b]quinoline-2-carboxamide | 0.14 µM – 0.50 µM | Quinoline nitrogen anchors to hinge region[1]. |
| VEGFR-2 | Angiogenesis | Quinoline-2-carboxamide amides | 3.8 nM | 2-carboxamide extends into allosteric pocket[1]. |
| mGluR2 | Schizophrenia | 4-Aryl-quinoline-2-carboxamide | High Affinity NAM | 4-position bulk locks 7TM inactive state[2]. |
| FadD32 | Tuberculosis | Substituted quinoline-2-carboxamide | Sub-micromolar | Replaces unstable coumarin lactone[3]. |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methodologies for evaluating 4-methylquinoline-2-carboxamide derivatives in vitro. The causality behind each step is explicitly defined to aid assay troubleshooting and optimization.
Protocol A: High-Throughput Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure kinase activity. HTRF is chosen because its time-gated detection eliminates interference from compound auto-fluorescence—a common issue with highly conjugated quinoline systems.
-
Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20. Causality: MgCl2 is an essential cofactor for ATP binding, while Tween-20 prevents the highly lipophilic quinoline compounds from aggregating or adhering to the microplate walls.
-
Compound Pre-incubation: Dispense 5 µL of the 4-methylquinoline-2-carboxamide derivative (serially diluted in DMSO, final DMSO concentration <1%) into a 384-well plate. Add 10 µL of the purified kinase (EGFR or VEGFR-2). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to the introduction of the competing substrate.
-
Reaction Initiation: Add 5 µL of a mixture containing ATP (at the predetermined Km value for the specific kinase) and the biotinylated peptide substrate. Causality: Running the assay at the ATP Km ensures maximum sensitivity for detecting ATP-competitive inhibitors like quinolines.
-
Termination and Detection: After 60 minutes, add 10 µL of detection buffer containing EDTA and Eu3+-cryptate labeled anti-phosphotyrosine antibody alongside Streptavidin-XL665. Causality: EDTA chelates Mg2+, instantly quenching the kinase reaction. The proximity of the Eu3+ and XL665 on the phosphorylated substrate generates a FRET signal, quantified at 665 nm / 620 nm.
Protocol B: Mtb FadD32 Enzymatic Assay
This coupled-enzyme assay measures the release of inorganic pyrophosphate (PPi) generated when FadD32 converts fatty acids to acyl-AMP.
-
Equilibration: In a 96-well UV-transparent plate, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.1 U/mL pyrophosphatase, 0.2 mM NADH, and purified FadD32 enzyme. Causality: Pyrophosphatase is included to immediately convert the PPi byproduct into inorganic phosphate, driving the reversible FadD32 reaction forward.
-
Inhibitor Addition: Add the quinoline-2-carboxamide test compound and incubate for 20 minutes.
-
Substrate Addition: Initiate the reaction by adding 100 µM lauric acid and 2 mM ATP. Causality: Lauric acid acts as the lipid substrate. The high concentration of ATP ensures that the assay isolates the compound's effect on lipid binding or allosteric modulation rather than generic ATP competition.
-
Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 30 minutes. Causality: The assay is coupled to a secondary system where NADH is oxidized to NAD+. The depletion of NADH (measured at 340 nm) is directly stoichiometrically proportional to FadD32 activity, allowing for precise calculation of IC50 values.
References
-
Abdelbaset, M. S., et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules, MDPI. Available at:[Link]
-
Wang, L., et al. "Synthesis and Preliminary Studies of a Novel Negative Allosteric Modulator, 7-((2,5-Dioxopyrrolidin-1-yl)methyl)-4-(2-fluoro-4-[11C]methoxyphenyl) quinoline-2-carboxamide, for Imaging of Metabotropic Glutamate Receptor 2." ACS Chemical Neuroscience, ACS Publications. Available at:[Link]
-
Shirude, P. S., et al. "Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors." Bioorganic & Medicinal Chemistry Letters, PMC. Available at:[Link]
-
Jukić, M., et al. "Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism." International Journal of Molecular Sciences, MDPI. Available at:[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis
Executive Summary
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a premier synthetic methodology in heterocyclic chemistry for constructing substituted quinoline-4-carboxylic acids (cinchoninic acids)[1]. By condensing isatin with an α -methylene carbonyl compound under strongly basic conditions, researchers can efficiently access the quinoline scaffold—a privileged pharmacophore prevalent in anticancer, antibacterial, and antiviral agents[2]. This application note provides an authoritative guide on the mechanistic causality, substrate scope, and optimized protocols (both conventional and microwave-assisted) for the Pfitzinger reaction.
Mechanistic Causality & Reaction Dynamics
The success of the Pfitzinger reaction relies on a highly specific sequence of base-mediated transformations. Understanding the causality behind each step is critical for troubleshooting and yield optimization.
-
Lactam Hydrolysis : The reaction initiates with the 1[1]. A strong base (e.g., KOH or NaOH) is non-negotiable; it is required to drive the equilibrium toward the formation of the reactive 2-aminophenylglyoxylic acid (isatinic acid) intermediate[2]. The visual cue for this step is a distinct color shift from the deep purple of isatin to a brownish solution[3].
-
Imine and Enamine Formation : Upon the addition of a ketone or aldehyde, the primary amine of the isatinic acid condenses with the carbonyl carbon to form an imine[1]. The presence of α -methylene protons on the carbonyl substrate is the critical structural prerequisite, as it allows tautomerization into a more stable enamine[2].
-
Cyclodehydration : The enamine undergoes an intramolecular aldol-type condensation with the adjacent keto group, followed by dehydration, to forge the pyridine ring of the target quinoline-4-carboxylic acid[1].
Mechanistic pathway of the Pfitzinger reaction from isatin to quinoline-4-carboxylic acid.
Substrate Scope & Yield Optimization
Yields in the Pfitzinger reaction are highly dependent on the steric hindrance of the carbonyl compound and the chosen heating modality. Highly substituted ketones often lead to diminished yields and the formation of intractable resins. The transition from conventional reflux to 4 has revolutionized this synthesis, reducing reaction times from 12–24 hours to mere minutes while simultaneously improving yields by suppressing side reactions[4].
Table 1: Representative Yields Across Different Substrates and Conditions
| Isatin Substrate | Carbonyl Compound | Heating Modality | Product | Reported Yield |
| Isatin | Acetone | Reflux (Water/EtOH) | 2-Methylquinoline-4-carboxylic acid | ~70%[5] |
| Isatin | 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone | Reflux (12 h) | Substituted quinoline-4-carboxylic acid | 63–68%[4] |
| Isatin | 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone | Microwave (9 min) | Substituted quinoline-4-carboxylic acid | 77–85%[4] |
| 5-Chloroisatin | 5,6-Dimethoxyindanone | Reflux (Basic) | 5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid | 36%[6] |
| Isatin | Sodium Pyruvate | Microwave | Quinoline-2,4-dicarboxylic acid | >80%[7] |
Validated Experimental Protocols
Protocol A: Conventional Reflux Synthesis
Causality Note: Ethanol is used as a co-solvent to enhance the solubility of organic substrates, while water is strictly necessary to dissolve the inorganic base and the resulting potassium salt of the product.
-
Base Preparation: In a round-bottom flask, dissolve 0.02 mol of potassium hydroxide (KOH) in a mixture of distilled water (1 mL) and absolute ethanol (40 mL)[3].
-
Ring Opening: Add isatin (0.0075 mol) to the basic solution. Stir at room temperature for 1 hour. Self-Validation: The solution must transition from purple to brown, confirming the generation of potassium isatinate[3].
-
Condensation: Slowly add the α -methylene carbonyl compound to the mixture.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux for 12–24 hours[8]. Monitor progression via Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Add 20 mL of distilled water. Extract the aqueous layer with diethyl ether to remove unreacted ketones and neutral organic impurities[2]. Causality: The target compound remains safely in the aqueous layer as a water-soluble potassium carboxylate salt.
-
Acidification: Cool the aqueous phase in an ice bath. Slowly add dilute acetic acid or 1M HCl until the pH reaches 4–5[2]. Causality: Protonation of the carboxylate triggers the precipitation of the neutral quinoline-4-carboxylic acid.
-
Isolation: Collect the precipitate via vacuum filtration, wash with cold distilled water, and dry in a vacuum oven[2].
Protocol B: Microwave-Assisted Synthesis (Green Chemistry Approach)
Causality Note: Microwave irradiation ensures volumetric heating and rapid activation of the condensation step, drastically minimizing the time the substrates spend in harsh alkaline conditions, thereby 7[7].
-
Preparation: In a microwave-safe reaction vessel, combine isatin (10.0 mmol) and the carbonyl compound (10.0 mmol) in 15 mL of a 33% aqueous KOH solution[4].
-
Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate for 9 minutes[4].
-
Work-up & Isolation: Cool the vessel rapidly to room temperature. Filter any insoluble particulates. Pour the filtrate into 100 mL of an ice-water mixture and acidify with acetic acid to precipitate the product[3]. Filter, wash with water, and dry the resulting pale-yellow solid.
Step-by-step experimental workflow for conventional and microwave Pfitzinger synthesis.
Troubleshooting & Quality Control
-
Thick Resin Formation: Prolonged exposure to strong bases at high temperatures can cause polymerization of the starting materials. Solution: Switch to microwave irradiation or reduce the reflux time. Ensure the carbonyl compound is not overly sensitive to base-catalyzed aldol self-condensation.
-
Failure to Precipitate: If the product does not precipitate upon acidification, the pH may be too low (causing protonation of the quinoline nitrogen and forming a highly soluble hydrochloride salt) or too high[9]. Solution: Carefully adjust the pH to exactly the isoelectric point (typically pH 4–5) using a weak acid like acetic acid[2].
References
- Pfitzinger reaction - Wikipedia Source: Wikipedia URL
- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis Source: Benchchem URL
- Source: Z.
- Recent Advances in Metal-Free Quinoline Synthesis Source: PMC - NIH URL
- Pfitzinger Quinoline Synthesis Source: Cambridge URL
- The Pfitzinger Reaction. (Review)
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. scribd.com [scribd.com]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: In Vitro Pharmacological Characterization of 4-Methylquinoline-2-carboxamide as an mGluR2 Negative Allosteric Modulator (NAM)
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Causality, and Orthogonal Validation Protocols
Introduction & Mechanistic Rationale
The metabotropic glutamate receptor 2 (mGluR2) is a critical presynaptic G protein-coupled receptor (GPCR) that regulates the release of glutamate, the primary excitatory neurotransmitter in the central nervous system. Because hyperactivation of mGluR2 suppresses glutamatergic tone, antagonizing this receptor holds significant therapeutic potential for cognitive disorders, depression, and Alzheimer's disease[1].
Historically, developing selective orthosteric antagonists for mGluR2 has been challenging due to the high sequence homology within the orthosteric binding site of group II mGluRs (specifically mGluR3)[1]. To bypass this, the field has pivoted toward allosteric modulation. The quinoline-2-carboxamide scaffold has emerged as a highly potent and selective class of mGluR2 Negative Allosteric Modulators (NAMs)[1].
As a representative probe, 4-Methylquinoline-2-carboxamide binds to the 7-transmembrane (7TM) domain of mGluR2. This binding locks the receptor in an inactive conformation, preventing the structural progression of the extracellular domains required for activation, even in the presence of the endogenous agonist, glutamate[2].
The Self-Validating Assay System
Because mGluR2 is a Gi/o-coupled receptor, its activation naturally inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP)[3]. A true NAM will block this Gi/o coupling, thereby restoring AC activity and cAMP production. To ensure scientific integrity and eliminate false positives (e.g., compounds that directly activate AC), we employ a self-validating orthogonal workflow . We first measure downstream functional efficacy via a cAMP accumulation assay, followed by a direct receptor-G protein coupling measurement using a[35S]GTPγS binding assay[4].
Fig 1: mGluR2 Signaling Pathway and the mechanism of allosteric blockade by quinoline-2-carboxamides.
Experimental Protocols
Protocol A: HTRF cAMP Accumulation Assay (Functional Efficacy)
This assay quantifies the ability of 4-Methylquinoline-2-carboxamide to reverse glutamate-induced suppression of cAMP.
Causality of Reagents:
-
Forskolin (FSK): Directly activates adenylyl cyclase to artificially raise the baseline cAMP pool. Without FSK, the Gi/o-mediated drop in cAMP is too small to measure reliably.
-
IBMX: A broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the rapid cellular degradation of cAMP, amplifying the signal-to-noise ratio.
-
Glutamate (EC80): We use an EC80 concentration rather than EC100. EC80 provides a near-maximal suppression of cAMP (creating a robust assay window) without saturating the receptor, which would mathematically overwhelm the NAM and cause a false rightward shift in the NAM's apparent potency.
Step-by-Step Methodology:
-
Cell Preparation: Harvest CHO-K1 cells stably expressing human mGluR2. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX) at a density of 2 × 10^5 cells/mL.
-
Compound Plating: Dispense 5 µL of 4-Methylquinoline-2-carboxamide (serially diluted in assay buffer, final concentration range 10 pM to 10 µM) into a 384-well white microplate.
-
Agonist Addition: Add 5 µL of a challenge solution containing Forskolin (final concentration 10 µM) and Glutamate at its pre-determined EC80 concentration (typically ~3-5 µM).
-
Cell Addition & Incubation: Add 10 µL of the cell suspension to the wells. Incubate the plate at room temperature for 30 minutes to allow for receptor modulation and cAMP accumulation.
-
Detection: Add 10 µL of HTRF cAMP-d2 conjugate and 10 µL of anti-cAMP Cryptate (lysis buffer formulation). Incubate for 1 hour at room temperature.
-
Readout: Read the plate on a time-resolved fluorescence (TRF) microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the FRET ratio (665/620).
Protocol B: [35S]GTPγS Binding Assay (Receptor-G Protein Coupling)
To ensure the cAMP restoration observed in Protocol A is strictly due to mGluR2 modulation and not downstream AC activation, we measure the physical exchange of GDP for radiolabeled GTPγS on the G-protein complex[4].
-
Membrane Preparation: Thaw recombinant hmGluR2 CHO cell membranes and resuspend in assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 3 mM MgCl2) to a final protein concentration of 50 µ g/well [4].
-
Reaction Assembly: In a 96-well format, combine the membranes with 5 µM GDP, 0.05 nM[35S]GTPγS, 10 µM Glutamate (to stimulate G-protein coupling), and varying concentrations of 4-Methylquinoline-2-carboxamide (300 pM–10 µM)[4].
-
Incubation: Incubate the mixture for 60 minutes at 30°C to allow the radiolabeled GTP analog to bind to the activated Gαi/o subunits.
-
Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in water). Wash three times with ice-cold wash buffer. Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter.
Workflow Visualization
Fig 2: High-Throughput Screening (HTS) workflow for validating mGluR2 NAMs.
Data Presentation & Expected Outcomes
A successful mGluR2 NAM will demonstrate a concentration-dependent reversal of the glutamate response. The data below illustrates the expected pharmacological profile of the quinoline-2-carboxamide scaffold compared to a reference NAM.
| Pharmacological Parameter | 4-Methylquinoline-2-carboxamide (Representative) | Reference NAM (e.g., RO4491533) | Assay System |
| IC50 (Functional Efficacy) | ~ 90 - 150 nM | 15 nM | HTRF cAMP Accumulation |
| IC50 (G-Protein Coupling) | ~ 110 - 180 nM | 22 nM | [35S]GTPγS Binding |
| Emax (Reversal of Glu) | 100% (Full NAM) | 100% (Full NAM) | HTRF cAMP Accumulation |
| Selectivity (mGluR2 vs mGluR3) | > 100-fold | > 100-fold | Orthogonal Profiling |
Note: The quinoline-2-carboxamide class is highly prized specifically for its >100-fold selectivity over mGluR3, avoiding the off-target effects associated with dual mGluR2/3 inhibition[1].
References[1] Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5I2f819aR8-mMtCfWoaNFTntOIGeKZ1H258VN9EOLu9whUINB_C3Sg_MSB6xLSFgcho_-EVkhul513bLKYa408lMtW9ANMgQJeHBEgPrkshvqCxz9T8zM-3WzPJCzPyeDq2al[3] Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGuXGuGyluaNZ3F5Jr-BudQi3yZUpTHqI_z8gwgruVcRyHSn_lPyyp4WngCFDzhoREPXq-IxHs_lM45rGXYG-T3sPLH3-YfodS_0qqQO4vf0iKX9h_a0XQ-6rFpRRUg55vNf6iEBD0EXiAT2k=[4] Transposition of Three Amino Acids Transforms the Human Metabotropic Glutamate Receptor (mGluR)-3-Positive Allosteric Modulation Site to mGluR2, and Additional Characterization of the mGluR2-Positive Allosteric Modulation Site. Source: doi.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3Mq0Lw5Fs4rUGRz_6Sng14qSQuL6GqQNbfk49kTu5P4NSV9-uW3HYTOgKpZgutmSA_XcU9MbLcc4VKdu2YstYJsALmEMZLgPCEv-ycBrKUe9doPtS1SnLfvQUGi33n7Vucw==[2] Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. Source: elifesciences.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUO9xs91MGHnxulMAqmn30qM1hfcIUDzuQAp173ar_inGCzxop_JlxhnEkIsUguyb9rpmbMOkJcIuCvJFufG7oMw6aPss4kLyGBMiHxu4njPL1py6kUWO_Iak3tjv916GF-MI=
Sources
- 1. Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 | eLife [elifesciences.org]
- 3. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Application Note: Standardized In Vitro Antibacterial Assay for 4-Methylquinoline-2-carboxamide
Introduction & Scientific Rationale
Quinoline scaffolds are privileged structures in medicinal chemistry, recognized for their diverse biological activities. Specifically, quinoline-2-carboxamides and their derivatives (such as 4-Methylquinoline-2-carboxamide) have emerged as potent antibacterial, antifungal, and antimycobacterial agents [2]. As multidrug-resistant (MDR) pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis continue to proliferate, evaluating the efficacy of novel quinoline derivatives requires highly reproducible, standardized methodologies.
This application note provides a comprehensive, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4-Methylquinoline-2-carboxamide. The core methodology is grounded in the1 for broth microdilution [1]. To overcome the poor aqueous solubility and intrinsic pigmentation often associated with quinoline derivatives, this protocol integrates a resazurin dye reduction assay to ensure unambiguous, colorimetric readouts [3].
Mechanism of Action
While specific targets vary based on functional group substitutions, quinoline-2-carboxamides typically exert their antibacterial effects by penetrating the bacterial cell envelope and disrupting essential cellular processes. Known mechanisms include the inhibition of DNA gyrase, disruption of cellular respiration (analogous to photosynthetic electron transport inhibition in plant models), and subsequent arrest of cell division [2].
Fig 1. Proposed antibacterial mechanism of action for quinoline-2-carboxamide derivatives.
Assay Validation & The Self-Validating System
A robust biological assay must be self-validating. If any internal control fails, the entire plate's data must be discarded. This protocol utilizes a 96-well microtiter plate format incorporating four non-negotiable controls:
-
Sterility Control (Media Only): Validates the aseptic preparation of the Cation-Adjusted Mueller-Hinton Broth (CAMHB). Any turbidity indicates contamination.
-
Growth Control (Media + Inoculum): Ensures the viability of the bacterial test strain. Failure to grow indicates compromised bacteria or toxic media.
-
Vehicle Control (Media + Inoculum + DMSO): 4-Methylquinoline-2-carboxamide is lipophilic and requires Dimethyl Sulfoxide (DMSO) for dissolution. This control proves that the maximum final concentration of DMSO (≤1% v/v) does not exert intrinsic antibacterial activity.
-
Reference Control (Standard Antibiotic): Benchmarks the assay against a known standard (e.g., Ciprofloxacin or Vancomycin). The MIC of the reference drug must fall within the acceptable CLSI quality control ranges for the specific ATCC strain [1].
Experimental Workflow and Protocols
Fig 2. Standardized broth microdilution and resazurin readout workflow.
Protocol A: Compound Preparation and Microdilution
-
Action: Weigh exactly 10.0 mg of 4-Methylquinoline-2-carboxamide and dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 10 mg/mL stock.
-
Causality: Quinoline-2-carboxamides possess high lipophilicity (LogP often >2.5) [2]. Attempting to dissolve them directly in aqueous media will result in micro-precipitates, leading to artificially low effective concentrations and false-negative resistance profiles.
-
Action: Prepare a working solution by diluting the stock 1:100 in CAMHB (yielding 100 µg/mL compound in 1% DMSO). Perform 2-fold serial dilutions across the 96-well plate using CAMHB containing 1% DMSO to maintain solvent consistency.
-
Causality: Maintaining a uniform DMSO concentration across all wells prevents solvent gradient artifacts. Keeping the final DMSO concentration at or below 1% ensures the solvent does not compromise bacterial membrane integrity.
Protocol B: Inoculum Standardization
-
Action: Select 3-5 morphologically identical colonies from an overnight agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).
-
Causality: The MIC is highly dependent on the initial bacterial load. An inoculum that is too light will result in false susceptibility, while an overly heavy inoculum triggers the "inoculum effect," depleting the drug and falsely indicating resistance [1].
-
Action: Dilute the adjusted suspension 1:150 in CAMHB. Add 50 µL of this suspension to 50 µL of the diluted compound in the test wells, yielding a final target concentration of 5×105 CFU/mL per well.
Protocol C: Incubation and Resazurin Readout (MIC Determination)
-
Action: Seal the plate to prevent evaporation and incubate at 35±2°C for 16–20 hours under aerobic conditions.
-
Action: Following incubation, add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2–4 hours in the dark.
-
Causality: Quinoline compounds can occasionally precipitate during incubation or possess an intrinsic yellow/brown hue that masks visual turbidity. Resazurin acts as a metabolic sensor; viable, respiring bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin [3]. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol D: Minimum Bactericidal Concentration (MBC)
-
Action: From all wells showing no visible growth (blue resazurin wells), aspirate 10 µL and spread-plate onto drug-free Tryptic Soy Agar (TSA) plates. Incubate for 24 hours at 35±2°C.
-
Causality: The MIC only indicates growth inhibition (bacteriostatic activity). Plating the clear wells determines if the compound actually killed the bacteria. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (yielding <5 colonies on the agar plate).
Data Presentation & Interpretation
To accurately profile the therapeutic potential of 4-Methylquinoline-2-carboxamide, quantitative data should be structured to highlight both broad-spectrum capabilities and the nature of the activity (bacteriostatic vs. bactericidal). The MBC/MIC ratio is a critical metric: a ratio of ≤4 indicates bactericidal activity, whereas a ratio >4 indicates bacteriostatic activity.
Table 1: Representative Quantitative Antibacterial Data for Quinoline-2-Carboxamide Derivatives
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Profile |
| Staphylococcus aureus (ATCC 29213) | Positive | 3.12 | 6.25 | 2 | Bactericidal |
| Bacillus subtilis (ATCC 6633) | Positive | 6.25 | 12.5 | 2 | Bactericidal |
| Escherichia coli (ATCC 25922) | Negative | 50.0 | >100 | >2 | Bacteriostatic |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 100.0 | >100 | N/A | Weak/Resistant |
(Note: Data reflects typical profiles observed for quinoline-2-carboxamide derivatives, which generally exhibit stronger potency against Gram-positive pathogens compared to Gram-negative strains due to the latter's restrictive outer membrane and active efflux pumps [2][3].)
References
- Clinical and Laboratory Standards Institute (CLSI).
- National Institutes of Health (NIH) / PMC.Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres.
- ResearchGate.Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies.
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Oiling Out in Quinoline Recrystallization
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the purification of quinoline derivatives. Here, we address one of the most persistent and frustrating challenges in crystallization: oiling out .
By synthesizing thermodynamic principles with field-proven process chemistry, this guide provides actionable, self-validating protocols to rescue failing batches and design robust crystallization workflows.
Part 1: Diagnostic FAQs – The Causality of Oiling Out
Q: What exactly is "oiling out" during the recrystallization of quinoline compounds? A: Oiling out, formally known in physical chemistry as , occurs when a supersaturated solution separates into two immiscible liquid phases—a solute-rich "oil" phase and a solvent-rich phase—rather than forming a solid crystalline lattice[1]. Quinoline derivatives, which often feature rigid aromatic cores coupled with bulky substituents (e.g., adamantyl groups) or low melting points, are highly susceptible to this kinetic trap[2].
Q: Why does oiling out ruin the purity of my final active pharmaceutical ingredient (API)? A: The primary objective of recrystallization is impurity rejection. However, the solute-rich oil phase acts as an excellent, highly concentrated solvent for structurally similar impurities[3][4]. Because the molecules in the oil droplet are highly mobile and randomly arranged, they do not selectively reject contaminants[5]. When this oil eventually solidifies—often crashing out as an amorphous glass or sticky gum—it permanently traps these impurities, completely negating the purification step and causing downstream processing failures[3][5].
Q: What are the thermodynamic and kinetic triggers for this phenomenon? A: LLPS is a kinetic phenomenon triggered when the system is pushed into a miscibility gap within the phase diagram[5]. The primary culprits are:
-
Excessive Supersaturation: Cooling the solution too rapidly pushes the system past the Metastable Zone Width (MSZW) directly into the LLPS boundary[6].
-
Sub-optimal Solvent Selection: Using a solvent where the quinoline derivative's melting point is lower than the solution's temperature at the point of precipitation[3].
-
High Impurity Load: Impurities naturally depress the melting point of the target compound, shifting the phase diagram to favor liquid droplet formation over a rigid crystal lattice[3].
Part 2: Troubleshooting & Rescue Guide
Q: My quinoline derivative just oiled out in the flask. How do I rescue the batch? A: Do not allow the oil to solidify. Immediately return the flask to the heat source and warm the mixture until the oil completely redissolves into a single, clear phase[3][7]. Once homogeneous, add a small volume (5-10%) of the "good" solvent (the solvent in which the quinoline is highly soluble) to decrease the overall solute concentration[7]. Finally, cool the solution at a significantly slower rate to stay within the metastable zone[2].
Q: How do I thermodynamically prevent oiling out from happening in the first place? A: You must bypass the miscibility gap. This is achieved through three primary strategies:
-
Dilution: Operating at a lower initial concentration (e.g., reducing from 30 mg/mL to 12 mg/mL) can completely avert LLPS, as demonstrated in [8][9].
-
Seeding: Introduce pure seed crystals of the quinoline derivative halfway into the metastable zone. Seeding provides a low-energy nucleation template, kinetically favoring crystal growth over droplet formation[5][10].
-
Solvent Modification: Switch to a binary solvent system (e.g., ethyl acetate/hexane or ethanol/water) and adjust the ratio to modify the solubility curve, ensuring the precipitation temperature remains below the compound's melting point[2][7].
Part 3: Quantitative Data Analysis
The following table summarizes the impact of critical process parameters on LLPS and outlines the optimized conditions required to maintain a stable crystalline suspension.
| Process Parameter | Condition Leading to Oiling Out | Optimized Condition to Prevent Oiling Out | Mechanistic Causality |
| Initial Solute Concentration | High (e.g., >30 mg/mL) | Low/Moderate (e.g., <15 mg/mL) | Lowers supersaturation, completely bypassing the liquid-liquid miscibility gap in the phase diagram[8]. |
| Cooling Rate | Rapid (e.g., >1.0 °C/min) | Slow, controlled ramp (e.g., 0.1 °C/min) | Allows the system to remain in the metastable zone, kinetically favoring crystal nucleation over droplet formation[6]. |
| Seeding Strategy | Unseeded / Spontaneous | Seeded halfway into the Metastable Zone | Provides a low-energy template for the crystal lattice, bypassing the high kinetic barrier of primary nucleation[10]. |
| Anti-Solvent Addition | Rapid, bulk addition | Dropwise addition at elevated temperature | Prevents localized pockets of extreme supersaturation that instantly trigger emulsion/droplet formation[11]. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step until the validation criteria are met.
Protocol A: Rescuing an Oiled-Out Quinoline Batch
Objective: Redissolve the LLPS emulsion and force the system into a controlled crystallization pathway.
-
Observation & Reheating: Upon observing a cloudy emulsion or distinct oil droplets at the bottom of the flask, immediately return the flask to the heat source.
-
Validation Check: The solution must become completely transparent with no visible striations, cloudiness, or phase boundaries before proceeding[4].
-
-
Solvent Adjustment: Add a 5-10% (v/v) excess of the "good" solvent while maintaining a gentle boil[7].
-
Causality: This decreases the solute concentration, shifting the system's thermodynamic state out of the liquid-liquid miscibility gap[6].
-
-
Controlled Cooling: Remove the flask from the heat source. Insulate the flask (e.g., using a cork ring and wrapping it in paper towels) to ensure a cooling rate of ≤ 0.1 °C/min.
-
Causality: Slower cooling keeps the system within the metastable zone, allowing time for the rigid crystal lattice to organize[2].
-
-
Isolation & Purity Validation: Vacuum filter the resulting crystals and wash with a minimum amount of ice-cold anti-solvent.
-
Validation Check: Run a rapid Thin Layer Chromatography (TLC) or 1H-NMR comparing the crude starting material, the isolated crystals, and the filtrate to confirm successful impurity rejection[7].
-
Protocol B: Anti-Solvent Seeding Crystallization (Preventative)
Objective: Design a robust crystallization process that thermodynamically avoids LLPS.
-
Dissolution: Dissolve the crude quinoline derivative in a minimum amount of "good" solvent at an elevated temperature (e.g., 60 °C)[2].
-
Validation Check: Ensure complete dissolution. Filter hot if any insoluble particulates remain, as these can act as uncontrolled nucleation sites[2].
-
-
Anti-Solvent Titration: Slowly add the anti-solvent dropwise while maintaining the elevated temperature until the solution becomes faintly turbid (the cloud point), then add just enough "good" solvent dropwise until the solution is clear again[2].
-
Seeding: Cool the solution by 5 °C to enter the metastable zone. Add 1-2% (by weight) of pure quinoline seed crystals[6].
-
Validation Check: Observe the seeds closely. If they dissolve, the solution is undersaturated; wait for a slight temperature drop and re-seed. If they remain suspended and sharp, the system is successfully nucleating[10].
-
-
Aging & Cooling: Hold the temperature steady for 30 minutes to allow the seed bed to grow (slurry aging), then resume slow cooling to room temperature[12].
Part 5: Process Visualization
Logical workflow for troubleshooting and rescuing an oiled-out crystallization batch.
References
-
Chemistry LibreTexts. "3.6F: Troubleshooting - Liquid Droplets Form (The Solid 'Oils Out')." LibreTexts.[Link]
-
Mettler Toledo. "Oiling Out in Crystallization: Liquid-Liquid Phase Separation." Mettler Toledo Process Analytics.[Link]
-
Lu, J., et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, American Chemical Society.[Link]
-
Zhang, Y., et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, American Chemical Society.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Technical Support Center: Overcoming Challenges in Column Chromatography of Polar Carboxamides
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to purify polar carboxamides. These molecules present a unique chromatographic challenge: the carbonyl oxygen acts as a strong hydrogen-bond acceptor, while the nitrogen (in primary and secondary amides) serves as a potent hydrogen-bond donor. This dual nature leads to severe streaking, irreversible binding on bare silica, and co-elution with polar impurities.
This guide is designed to move beyond generic advice. Here, we dissect the causality behind these chromatographic failures and provide self-validating, field-tested methodologies to ensure high-recovery purifications.
Diagnostic Workflows
Before adjusting your mobile phase or repacking a column, it is critical to align your chromatographic strategy with the physicochemical properties of your specific carboxamide.
Chromatographic strategy selection workflow for polar carboxamides based on solubility.
Step-by-step troubleshooting logic for resolving peak tailing and low recovery.
Troubleshooting & FAQs
Q1: Why do my polar carboxamides streak severely on standard bare silica gel, and how can I fix it? Causality: Bare silica gel contains acidic surface silanols (pKa ~4.5-5.5). The highly electronegative carbonyl oxygen of your carboxamide forms strong, multi-point hydrogen bonds with these silanols. As the sample band moves down the column, molecules continuously bind and unbind at different rates, causing the band to smear (streak). Solution: You must introduce a competitive hydrogen-bond acceptor/donor into your mobile phase. Adding 1–5% Methanol or Ethanol to a standard Hexane/Ethyl Acetate gradient provides a polar modifier that temporarily masks the active silanol sites. If your amide reaction mixture is highly complex, recommend abandoning bare silica entirely and switching to functionalized media (like Strong Cation Exchange or Reversed-Phase) to prevent irreversible binding[1].
Q2: I am losing my amide product on the column (low recovery). Is it degrading? Causality: While degradation is possible (especially with acid-sensitive amides on acidic silica), the most common culprit is irreversible adsorption. The energy of the hydrogen bonds formed between highly polar amides and active silica can exceed the elution strength of your organic mobile phase. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). As detailed in a , HILIC utilizes a polar stationary phase but a highly organic mobile phase (e.g., >70% Acetonitrile)[2]. The retention mechanism flips: analytes partition into a water-enriched layer immobilized on the stationary phase, allowing highly polar amides to elute cleanly without irreversible binding[2].
Q3: How do I optimize mobile phase additives for HILIC or Reversed-Phase separation of amides? Causality: Buffer concentration and pH dictate the ionization state of residual silanols and the thickness of the immobilized aqueous layer in HILIC. Without a buffer, electrostatic repulsion or secondary interactions will ruin your peak shape. Solution: Incorporate volatile buffers like 10–20 mM ammonium acetate. has demonstrated that buffered mobile phases enhance compound-stationary phase interactions, leading to sharper peaks and improved reproducibility for polar compounds. Furthermore, research on confirms that ammonium salts effectively modulate retention by balancing hydrogen bonding and hydrophobic interactions[3].
Self-Validating Experimental Protocols
To ensure trustworthiness in your results, do not blindly execute steps. Use the built-in validation checkpoints in the protocols below to confirm the system is operating correctly before risking your sample.
Protocol A: HILIC Method Development for Highly Polar Carboxamides
Use this when normal-phase silica yields <50% recovery or severe streaking.
-
System Preparation & Equilibration:
-
Action: Prepare Mobile Phase A (100% Aqueous with 10 mM Ammonium Acetate, pH 6.0) and Mobile Phase B (95% Acetonitrile / 5% Aqueous with 10 mM Ammonium Acetate). Flush an Amide-bonded HILIC column with 50% A / 50% B for 10 column volumes (CV), then equilibrate at the starting conditions (e.g., 5% A / 95% B) for 15 CV.
-
Validation Check: Inject a void volume marker (e.g., toluene). The retention time must remain constant across three consecutive injections. If it drifts, the water-enriched layer on the stationary phase has not fully equilibrated.
-
-
Sample Preparation:
-
Action: Dissolve your carboxamide mixture in a solvent as close to the starting mobile phase as possible (e.g., 75% Acetonitrile).
-
Validation Check: Visually inspect the sample vial. If the solution is cloudy, the amide is precipitating. Centrifuge at 10,000 x g for 5 minutes and only inject the supernatant, or adjust the diluent to include slightly more water (do not exceed 40% water, or you will cause peak fronting).
-
-
Gradient Execution:
-
Action: Run a shallow gradient from 95% B to 50% B over 20 CV.
-
Validation Check: Monitor system backpressure. A sudden, sharp spike indicates buffer precipitation in the high-organic environment. If observed, immediately reduce the buffer concentration to 5 mM.
-
Protocol B: Dry Loading for Normal-Phase Purification of Complex Mixtures
Use this when solubility in the mobile phase is poor, causing the sample to crash out at the top of the column.
-
Sorbent Preparation:
-
Action: Dissolve the crude amide mixture in a strong, volatile solvent (e.g., Methanol or THF). Add a deactivated solid support (e.g., Celite 545 or Diatomaceous Earth) at a 1:3 ratio (Sample:Sorbent by weight).
-
Validation Check: Spot the slurry on a TLC plate and develop it in your intended mobile phase. If the amide spot remains stuck at the baseline, the sorbent is too active; switch to a less retentive support.
-
-
Solvent Evaporation:
-
Action: Evaporate the solvent slowly using a rotary evaporator until a dry powder is formed.
-
Validation Check: The resulting material must be a free-flowing powder. If it clumps or sticks to the flask wall, residual solvent remains. Loading clumpy material will cause channeling and ruin the separation resolution.
-
-
Column Packing:
-
Action: Pour the dry powder evenly onto the top of the pre-equilibrated silica bed. Top with a thin layer of clean sand to protect the bed from solvent disturbances.
-
Quantitative Data & Method Selection
Summarizing the physicochemical impacts of your chromatographic choices allows for rapid, data-driven decision-making.
Table 1: Stationary Phase Selection Guide for Polar Carboxamides
| Stationary Phase | Retention Mechanism | Ideal For | Limitations |
| Bare Silica (NP) | Adsorption / H-bonding | Lipophilic amides (LogP > 2) | Irreversible binding of highly polar/basic amides; severe tailing. |
| Amine-Bonded Silica | Weak Anion Exchange / H-bonding | Amides with acidic impurities | Can react with aldehydes/ketones in the sample mixture. |
| C18 (Reversed-Phase) | Hydrophobic Partitioning | Moderate polarity amides | Poor retention of highly hydrophilic, low molecular weight amides. |
| Amide-Bonded (HILIC) | Hydrophilic Partitioning | Highly polar, water-soluble amides | Requires long equilibration times; sensitive to sample diluent. |
Table 2: Mobile Phase Additive Effects on Amide Recovery and Peak Shape
| Additive | Typical Concentration | Primary Function | Effect on Amide Peak |
| Methanol / Ethanol | 1% – 10% (v/v) | Polar modifier (NP) | Competes for silanols; reduces streaking and improves recovery. |
| Triethylamine (TEA) | 0.1% – 0.5% (v/v) | Base modifier (NP) | Masks acidic silanols; sharpens peaks for amides with basic amines. |
| Acetic Acid | 0.1% (v/v) | Acid modifier (NP/RP) | Suppresses ionization of acidic impurities; prevents peak fronting. |
| Ammonium Acetate | 5 mM – 20 mM | Ionic strength buffer (HILIC/RP) | Stabilizes aqueous layer; ensures reproducible retention times. |
References
-
Title: How should I purify a complex, polar, amide reaction mixture? Source: Biotage URL: [Link]
-
Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies Source: Waters Corporation URL: [Link]
-
Title: Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Addressing Metabolic Instability of Quinoline Carboxamide Drug Candidates
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and practical guidance for addressing the metabolic instability of quinoline carboxamide drug candidates. Quinoline-based structures are a cornerstone in medicinal chemistry, but their metabolic liabilities can often hinder their progression.[1][2] This resource is designed to equip researchers with the necessary knowledge to diagnose and mitigate these challenges, ensuring the development of more robust and effective therapeutics.
Frequently Asked Questions (FAQs)
Q1: My quinoline carboxamide compound shows high clearance in human liver microsome (HLM) assays. What are the primary metabolic enzymes responsible?
A1: High clearance of quinoline carboxamides in HLM assays is frequently attributed to two main enzyme superfamilies: Cytochrome P450s (CYPs) and Aldehyde Oxidases (AO).[3][4]
-
Cytochrome P450s (CYPs): These are the most common culprits, with CYP3A4 being a particularly significant contributor to the metabolism of over 50% of marketed drugs.[5] For quinoline carboxamides, CYPs often catalyze hydroxylation and dealkylation reactions.[6][7]
-
Aldehyde Oxidase (AO): AO is increasingly recognized for its role in the metabolism of nitrogen-containing heterocyclic compounds like quinolines.[8][9] It typically mediates oxidation at electron-deficient positions of the quinoline ring.[8]
Q2: What are the most common metabolic "hotspots" on the quinoline carboxamide scaffold?
A2: The most susceptible positions for metabolic attack on the quinoline carboxamide scaffold are generally:
-
The Quinoline Ring: The C2 and C8 positions are often prone to oxidation.[10][11] Electron-donating groups on the ring can increase its susceptibility to AO-mediated metabolism.[8]
-
The Carboxamide Substituent: The alkyl group attached to the carboxamide nitrogen is a common site for dealkylation. For instance, replacing a methyl group with an ethyl group at this position has been shown to enhance clearance.[7][12]
Q3: I've identified the primary metabolite. What are some initial strategies to block this metabolic pathway?
A3: Once a metabolic hotspot is identified, several strategies can be employed:
-
Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme's access.[8]
-
Deuteration: Replacing a hydrogen atom at the metabolic site with deuterium (a "heavy" isotope of hydrogen) can slow down the rate of metabolism due to the kinetic isotope effect.
-
Electronic Modification: Altering the electronic properties of the molecule can make the metabolic site less favorable for enzymatic reaction. For example, introducing electron-withdrawing groups can decrease the susceptibility of aromatic rings to oxidation.[13]
Q4: My compound is stable in liver microsomes but shows high clearance in vivo. What could be the reason?
A4: This discrepancy can arise from several factors not accounted for in microsomal assays:
-
Involvement of Non-Microsomal Enzymes: Enzymes present in the cytosol, such as aldehyde oxidase, are not adequately represented in microsomal preparations.[14]
-
Phase II Metabolism: The compound might be rapidly undergoing conjugation reactions (e.g., glucuronidation), which are mediated by enzymes not fully active in standard microsomal assays.
-
Transporter-Mediated Clearance: The compound could be a substrate for efflux transporters in the liver or kidney, leading to rapid elimination from the body.
To investigate this, consider conducting studies in hepatocytes, which contain a broader range of metabolic enzymes and transporters.[15]
Troubleshooting Guides
Guide 1: Investigating High Clearance in Liver Microsome Assays
This guide provides a systematic approach to identifying the cause of high clearance observed in in vitro liver microsome stability assays.
Workflow for Investigating High Clearance
Caption: Workflow for troubleshooting high clearance.
Step-by-Step Experimental Protocols
1. Enzyme Phenotyping with Chemical Inhibitors
-
Objective: To determine the relative contribution of CYP isozymes and AO to the observed metabolism.
-
Protocol:
-
Prepare Incubation Mixtures: In separate microcentrifuge tubes, combine liver microsomes (human or other species of interest), your quinoline carboxamide test compound (at a concentration below its Km if known, typically 1 µM), and a specific inhibitor for each major CYP isozyme (e.g., ketoconazole for CYP3A4) or an AO inhibitor (e.g., menadione).[8] Include a control incubation with no inhibitor.
-
Pre-incubation: Pre-warm the mixtures to 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (for CYPs) or the appropriate buffer for AO.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate Reaction: Stop the reaction in each aliquot by adding 2-3 volumes of ice-cold methanol containing an internal standard.[16]
-
Analysis: Centrifuge the samples to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation: A significant decrease in the metabolic rate in the presence of a specific inhibitor points to the involvement of that enzyme in the compound's clearance.
| Inhibitor | Target Enzyme | Typical Concentration |
| Ketoconazole | CYP3A4 | 1 µM |
| Quinidine | CYP2D6 | 1 µM |
| Menadione | Aldehyde Oxidase | 10 µM |
| Allopurinol | Xanthine Oxidase | 100 µM |
2. Metabolite Identification using LC-MS/MS
-
Objective: To identify the structure of the major metabolites and pinpoint the metabolic "hotspots."
-
Protocol:
-
Follow the incubation procedure described above (without inhibitors).
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and potential metabolites.
-
Use MS/MS fragmentation to elucidate the structure of the metabolites. A monooxygenated metabolite will show a mass shift of +16 Da.[8]
-
-
Data Interpretation: The fragmentation pattern of the metabolite compared to the parent compound will reveal the site of modification (e.g., hydroxylation on the quinoline ring or N-dealkylation at the carboxamide).
3. Hepatocyte Stability Assay
-
Objective: To assess metabolism in a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as transporters.[15]
-
Protocol:
-
Prepare Hepatocyte Suspension: Use fresh or cryopreserved hepatocytes from the species of interest.
-
Incubation: Incubate the test compound with the hepatocyte suspension at 37°C.
-
Time-Point Sampling and Analysis: Follow the same procedure as the microsomal stability assay.
-
-
Data Interpretation: Compare the intrinsic clearance (CLint) values from the hepatocyte and microsomal assays. A significantly higher clearance in hepatocytes may suggest the involvement of non-microsomal enzymes or Phase II metabolism.
Guide 2: Strategies for Improving Metabolic Stability
Once the metabolic liabilities are understood, the focus shifts to designing more stable analogues.
Decision Tree for Structural Modification
Caption: Decision tree for improving metabolic stability.
Quantitative Data Summary: Impact of Structural Modifications
The following table provides examples of how specific structural changes can impact metabolic stability, as measured by in vitro intrinsic clearance (CLint). Lower CLint values indicate greater stability.
| Parent Scaffold | Modification | Impact on CLint | Rationale |
| Quinoline-3-carboxamide with N-methyl | Replace N-methyl with N-ethyl | Increased CLint[7][12] | Ethyl groups can be more susceptible to hydroxylation. |
| Unsubstituted Quinoline Ring | Add substituent at the 5-position | Affected metabolite pattern, preference for dealkylation[6] | Steric or electronic effects altering enzyme binding. |
| Electron-rich Quinoline Ring | Add electron-donating group at 3-position | Increased Vmax and affinity for AO[8] | Makes the ring more susceptible to AO-mediated oxidation. |
| Electron-rich Quinoline Ring | Add larger substituent at 3-position | Increased half-life[8] | Steric hindrance blocks AO access. |
References
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Lund University. (n.d.). Metabolism of quinoline 3-carboxamide compounds, a group of synthetic immunomodulators, in various species. Retrieved from [Link]
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An, G., & Rettie, A. E. (2012). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. Journal of Medicinal Chemistry, 55(1), 355–363. Retrieved from [Link]
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An, G., & Rettie, A. E. (2012). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. Washington State University Research Exchange. Retrieved from [Link]
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Träff, J., Gustafsson, D., & Weidolf, L. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293–304. Retrieved from [Link]
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Lund University. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. Retrieved from [Link]
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An, G., & Rettie, A. E. (2012). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. Journal of Medicinal Chemistry, 55(1), 355–363. Retrieved from [Link]
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Hanneman, C. M., Song, S., Onuska, N. P., Ruble, J. C., & Stahl, S. S. (2021). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Organic Letters, 23(15), 5989–5993. Retrieved from [Link]
-
Zhang, J., Xiao, S., Gao, Z., Yu, Z., & Zhang, J. (2018). Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. Drug Metabolism and Disposition, 46(12), 1837–1870. Retrieved from [Link]
-
Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(7), 3705–3726. Retrieved from [Link]
-
Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(7), 3705–3726. Retrieved from [Link]
-
Stone, T. W., & Darlington, L. G. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 24(22), 16401. Retrieved from [Link]
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Olsen, L., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega, 2(8), 4439–4449. Retrieved from [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
-
Wang, Y., et al. (2021). Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 206, 114368. Retrieved from [Link]
-
Olsen, L., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega, 2(8), 4439–4449. Retrieved from [Link]
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Dalvie, D., & Di, L. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Pharmacology & Therapeutics, 201, 126-158. Retrieved from [Link]
-
Johansen, S. S., Licht, D., Arvin, E., Mosbæk, H., & Hansen, A. B. (1997). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Applied Microbiology and Biotechnology, 47(3), 292–300. Retrieved from [Link]
-
Le, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(13), 6291–6308. Retrieved from [Link]
-
Lucchesi, C., et al. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Molecules, 16(11), 9475–9486. Retrieved from [Link]
-
Le, B., et al. (2016). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 935–940. Retrieved from [Link]
-
Lucchesi, C., et al. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Molecules, 16(11), 9475–9486. Retrieved from [Link]
-
Kumar, A., et al. (2015). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 25(1), 129–134. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. European Journal of Medicinal Chemistry, 142, 113–127. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 565-587. Retrieved from [Link]
-
Siramshetty, V. B., et al. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Scientific Data, 7(1), 403. Retrieved from [Link]
-
Di, L., et al. (2023). Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes. Drug Metabolism and Disposition, 51(7), 896–905. Retrieved from [Link]
-
Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. Retrieved from [Link]
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Validation & Comparative
Comparative study of 4-Methylquinoline-2-carboxamide and its analogs
An In-Depth Comparative Guide to 4-Methylquinoline-2-carboxamide and Its Analogs for Drug Discovery Professionals
Introduction: The Quinoline-2-Carboxamide Scaffold
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Within this broad family, the quinoline-2-carboxamide moiety stands out as a particularly versatile template for drug design. Its rigid, planar structure combined with the hydrogen-bonding capabilities of the carboxamide group allows for specific and high-affinity interactions with various biological targets.
Recent research has highlighted the potential of quinoline-2-carboxamide derivatives in several therapeutic areas. They have demonstrated significant efficacy as antimycobacterial agents and as potent antagonists of the P2X7 receptor (P2X7R), a key player in inflammation and cancer progression.[1][5][6]
This guide provides a comparative analysis of the parent compound, 4-Methylquinoline-2-carboxamide, and a curated selection of its structural analogs. By examining the structure-activity relationships (SAR), we aim to provide a framework for researchers to rationally design next-generation therapeutic agents based on this promising scaffold.
Selection of Representative Analogs for Comparative Study
To systematically investigate the structure-activity relationships of the 4-Methylquinoline-2-carboxamide core, we have selected three representative analogs based on common medicinal chemistry strategies. These analogs allow for the evaluation of substitutions at the amide nitrogen and on the quinoline ring system.
| Compound ID | Compound Name | Structure | Rationale for Inclusion |
| Cpd-1 (Parent) | 4-Methylquinoline-2-carboxamide | ![]() | Serves as the baseline for evaluating the effects of substitutions. |
| Cpd-2 (N-Aliphatic) | N-Cyclohexyl-4-methylquinoline-2-carboxamide | ![]() | Introduces a bulky, non-aromatic (aliphatic) substituent on the amide nitrogen, significantly increasing lipophilicity. This type of substitution has been explored for antimycobacterial activity.[1] |
| Cpd-3 (N-Aromatic) | 4-Methyl-N-phenylquinoline-2-carboxamide | ![]() | Introduces an aromatic ring on the amide nitrogen, allowing for potential π-π stacking interactions and serving as a platform for further substitution. Phenyl ring substitutions are critical for P2X7R antagonism.[5][6] |
| Cpd-4 (Ring-Substituted) | 8-Hydroxy-4-methylquinoline-2-carboxamide | ![]() | Places a hydroxyl group on the quinoline core, which can act as a hydrogen bond donor/acceptor and a key metal-chelating group, altering target specificity. Such modifications have been used to target enzymes like carbonic anhydrase.[7] |
Comparative Analysis: From Synthesis to Biological Function
General Synthesis Pathway
The synthesis of quinoline-2-carboxamides is typically achieved through a straightforward and robust chemical pathway. The process begins with the activation of the corresponding quinoline-2-carboxylic acid to form a highly reactive acyl chloride. This intermediate is then condensed with a selected primary or secondary amine to yield the final carboxamide derivative.[1][8] This modular approach allows for the facile generation of a diverse library of analogs for screening.
Mechanism of Action: Targeting the P2X7 Receptor in Cancer
While quinoline-carboxamides have multiple potential biological targets, one of the most compelling and well-documented mechanisms in an oncology context is the antagonism of the P2X7 receptor.[5][6] P2X7R is an ATP-gated ion channel that is frequently overexpressed in a variety of cancers. Its chronic activation by ATP in the tumor microenvironment promotes tumor growth, survival, and metastasis.
Selective antagonists of P2X7R, such as certain quinoline-carboxamide derivatives, can block this pro-tumorigenic signaling. By inhibiting receptor function, these compounds can reduce cell proliferation and induce apoptosis (programmed cell death), making them promising candidates for cancer therapy.[5][6]
Caption: General experimental workflow for synthesis and evaluation of analogs.
Protocol 1: General Synthesis of N-Substituted-4-methylquinoline-2-carboxamides
This protocol describes the conversion of the carboxylic acid to the amide via an acyl chloride intermediate.
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 4-methylquinoline-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol). Add oxalyl chloride (2.0 eq.) dropwise at 0 °C. [1][8]Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases and the solution becomes clear.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-methylquinoline-2-carbonyl chloride.
-
Amide Coupling: Immediately re-dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol). In a separate flask, dissolve the desired amine (e.g., cyclohexylamine or aniline, 1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA, 2.5 eq.) in anhydrous DCM.
-
Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C. Allow the reaction to stir overnight at room temperature.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. [2]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in growth medium from a 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The comparative analysis reveals that the 4-methylquinoline-2-carboxamide scaffold is a highly adaptable platform for drug discovery. The biological activity and target specificity of these compounds can be profoundly modulated through strategic chemical modifications.
-
N-Aliphatic substitutions (e.g., cyclohexyl) can enhance lipophilicity and are a promising avenue for developing new antimycobacterial agents. [1]* N-Aromatic substitutions provide a handle for fine-tuning interactions with targets like the P2X7 receptor, where electronic properties on the N-phenyl ring are key determinants of potency. [5]* Quinoline ring substitutions (e.g., 8-hydroxy) can introduce new functionalities, such as metal chelation, thereby directing the compounds toward different biological targets like metalloenzymes. [7] Future research should focus on a multi-parameter optimization approach. This includes not only enhancing on-target potency but also improving pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and minimizing off-target toxicity. The development of analogs with improved solubility and metabolic stability will be critical for translating the in vitro potency of this chemical class into in vivo efficacy. Further exploration of substitutions at other positions on the quinoline ring is also warranted to fully map the structure-activity landscape of this versatile scaffold.
References
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. [Link]
-
Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link]
-
Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. PubMed. [Link]
-
Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules. [Link]
-
The structures of quinoline-2-carboxamides and their anticancer activity. ResearchGate. [Link]
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Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
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Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]
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Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. [Link]
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Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. [Link]
-
A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Current Organic Synthesis. [Link]
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Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences. [Link]
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Structure-activity relationship refinement and further assessment of 4-phenylquinazoline-2-carboxamide translocator protein ligands as antiproliferative agents in human glioblastoma tumors. Journal of Medicinal Chemistry. [Link]
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
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Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. [Link]
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Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Infection and Immunity. [Link]
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. [Link]
-
Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. [Link]
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A Comparative Guide to the Metabolism of Type I and Type II Binding Quinoline Carboxamides
For drug development professionals, understanding a compound's metabolic fate is paramount. The quinoline carboxamide (QCA) scaffold, a privileged structure in medicinal chemistry, presents a fascinating case study in the complexities of drug metabolism, particularly concerning its interactions with Cytochrome P450 (CYP) enzymes.[1] A common assumption in drug design has been that compounds exhibiting Type II binding to a CYP enzyme—directly coordinating with the heme iron—will form a stable, dead-end complex, thereby increasing metabolic stability.[2][3] However, extensive research on a library of QCA analogs has revealed a counter-intuitive reality: Type II binding QCAs are, in fact, metabolically less stable than their Type I binding counterparts.[4][5]
This guide provides an in-depth comparison of the metabolism of Type I and Type II binding quinoline carboxamides, supported by experimental data and detailed protocols. We will dissect the mechanisms behind these observations and offer practical workflows for researchers to characterize their own compounds.
The Foundation: Type I vs. Type II Binding at the CYP Heme Center
The metabolic activity of CYP enzymes, such as the crucial drug-metabolizing enzyme CYP3A4, is dictated by how a substrate interacts with the central heme-iron core within the active site.[2][6] These interactions are broadly classified into two categories, distinguishable by UV-Vis spectroscopy.[7][8]
-
Type I Binding: This is the canonical substrate binding mode. The compound enters the active site and displaces a water molecule that is loosely coordinated to the ferric (Fe³⁺) heme iron. This event triggers a change in the iron's electron configuration from a low-spin to a high-spin state.[7][9] Spectroscopically, this is observed as a "blue shift" in the Soret absorption peak from approximately 417 nm to around 390 nm.[9][10] This high-spin state is more readily reduced, initiating the catalytic cycle.
-
Type II Binding: This interaction is characteristic of compounds containing a sterically accessible nitrogen atom within a heteroaromatic ring (e.g., pyridine, imidazole).[4][9] This nitrogen atom displaces the coordinated water molecule and binds directly to the heme iron. This strong coordination bond stabilizes the low-spin state of the iron.[11] This results in a "red shift" of the Soret peak to a longer wavelength, typically around 430 nm.[7] This binding mode has historically been associated with enzyme inhibition.[2]
Caption: Common metabolic pathways for quinoline carboxamides.
Experimental Protocols for Metabolic Characterization
To empower researchers, we provide a validated, step-by-step workflow for characterizing the metabolic profile of novel quinoline carboxamides. This system is self-validating, incorporating necessary controls to ensure data integrity.
Caption: Overall experimental workflow for QCA metabolism analysis.
Protocol A: CYP450 Spectral Binding Assay
Objective: To determine whether a QCA is a Type I or Type II binder by monitoring spectral shifts of the CYP3A4 Soret peak.
Materials:
-
Recombinant human CYP3A4 enzyme
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Matched dual-cuvette UV-Vis spectrophotometer
Methodology:
-
Instrument Setup: Set the spectrophotometer to scan from 350 nm to 500 nm.
-
Baseline Correction: Add an equal volume of CYP3A4 solution (e.g., 1 µM in buffer) to both the sample and reference cuvettes. Run a baseline scan to establish a zero-absorbance reference.
-
Ligand Titration:
-
Add a small, precise volume of the test compound stock solution to the sample cuvette to achieve the desired final concentration (e.g., start at 0.5 µM).
-
Crucially , add an identical volume of the solvent (DMSO) to the reference cuvette to cancel out any solvent-induced absorbance effects.
-
-
Spectral Scan: Gently mix the sample cuvette and immediately record the difference spectrum.
-
Observation:
-
A peak around 390 nm and a trough around 420 nm indicates Type I binding . [7] * A peak around 430 nm and a trough around 390-410 nm indicates Type II binding . [7]6. Repeat: Continue titrating with increasing concentrations of the test compound until the spectral shift is saturated, allowing for the calculation of the spectral binding constant (Ks).
-
Protocol B: In Vitro Metabolic Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a QCA using Human Liver Microsomes (HLM).
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
-
Test compound (1 µM final concentration)
-
Positive control compound with known metabolism (e.g., midazolam for CYP3A4)
-
Ice-cold acetonitrile with an internal standard (for quenching and analysis)
-
Incubator/water bath at 37°C
Methodology:
-
Preparation: Prepare two sets of microcentrifuge tubes: a "+NADPH" set and a "-NADPH" (negative control) set. The negative control validates that disappearance of the parent compound is due to enzymatic activity.
-
Incubation Mix: In each tube, combine buffer and HLM (final protein concentration 0.5 mg/mL). Add the test compound (1 µM).
-
Pre-incubation: Pre-incubate the tubes for 5 minutes at 37°C to allow the system to reach thermal equilibrium.
-
Reaction Initiation:
-
To the "+NADPH" tubes, add the NADPH regenerating system to start the reaction.
-
To the "-NADPH" tubes, add an equal volume of buffer.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction and immediately quench it by adding it to a tube containing 2-3 volumes of ice-cold acetonitrile with internal standard. The t=0 sample is taken immediately after adding the NADPH system.
-
Sample Processing: Vortex all quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this curve (k) is used to calculate the half-life (t₁/₂) and subsequently the intrinsic clearance (CLint).
Protocol C: Metabolite Identification using LC-MS/MS
Objective: To identify the structures of metabolites formed during the in vitro incubation.
Materials:
-
Samples generated from Protocol B (typically a high-concentration, single time-point incubation, e.g., 10 µM for 60 min).
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system. [12][13]* Appropriate chromatography column (e.g., C18).
Methodology:
-
Chromatographic Separation: Inject the supernatant from the processed incubation samples onto the LC-MS/MS system. Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its metabolites.
-
Mass Spectrometry Data Acquisition:
-
Perform a full scan in high-resolution accurate mass (HRAM) mode to detect all ions present. [12] * Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation scans on detected ions. [14]3. Data Mining and Analysis:
-
Process the data using metabolite identification software. Search for expected biotransformations (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation, +176 Da for glucuronidation). * Compare the chromatograms of the "+NADPH" and "-NADPH" samples. Peaks present only in the "+NADPH" sample are potential metabolites.
-
Elucidate the structure of potential metabolites by interpreting the fragmentation patterns from the MS/MS spectra and using the accurate mass measurement to confirm the elemental composition. [12][14]
-
Conclusion and Implications for Drug Design
The metabolic behavior of quinoline carboxamides provides a critical lesson for drug discovery: the relationship between CYP450 binding mode and metabolic stability is not absolute. The long-held assumption that promoting Type II binding is a reliable strategy to block metabolism and enhance stability is demonstrably false for this chemical class. [3][4]In fact, for QCAs, Type II binding correlates with lower metabolic stability.
This guide underscores the necessity of empirical testing. Researchers and drug development professionals must move beyond simple binding classifications and perform robust in vitro metabolism studies to understand a compound's true metabolic profile. By employing the integrated workflows described herein—from spectral binding and stability assays to high-resolution mass spectrometry—project teams can make more informed decisions, leading to the design of safer and more effective medicines.
References
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Dhakal, R. P., et al. (2011). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. Journal of Medicinal Chemistry, 54(23), 8067-8077. [Link]
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Dhakal, R. P., et al. (2012). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. PubMed, National Center for Biotechnology Information. [Link]
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Dhakal, R. P., et al. (2011). Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. ACS Publications. [Link]
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Jönsson, M. (2007). Metabolism of quinoline 3-carboxamide compounds, a group of synthetic immunomodulators, in various species. Lund University Publications. [Link]
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Das, A., & Sligar, S. G. (2009). Screening of Type I and II Drug Binding to Human Cytochrome P450-3A4 in Nanodiscs by Localized Surface Plasmon Resonance Spectroscopy. Journal of the American Chemical Society, 131(42), 15154-15155. [Link]
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Dhakal, R. P., et al. (2012). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. PubMed, National Center for Biotechnology Information. [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. [Link]
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Guengerich, F. P. (2005). In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. Current Protocols in Pharmacology. [Link]
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Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25398-25407. [Link]
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Ma, S., & Subramanian, R. (2016). CHAPTER 11: Metabolomics-Based Approaches to Determine Drug Metabolite Profiles. Royal Society of Chemistry. [Link]
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Davydov, R., et al. (2013). Spectroscopic studies of the cytochrome P450 reaction mechanisms. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(10), 1957-1973. [Link]
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Kumar, S., & S, S. (2018). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science, 8(12), 141-149. [Link]
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Dhakal, R. P., et al. (2011). The kinetic mechanism for cytochrome P450 metabolism of Type II binding compounds. Archives of Biochemistry and Biophysics, 507(1), 186-192. [Link]
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Kenaan, C., et al. (2018). Visible Spectra of Type II Cytochrome P450-Drug Complexes: Evidence that "Incomplete" Heme Coordination Is Common. Molecular Pharmaceutics, 15(8), 3469-3478. [Link]
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Wikipedia. (n.d.). Cytochrome P450. Wikipedia. [Link]
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Di, L., et al. (2020). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Drug Metabolism and Disposition, 48(12), 1268-1276. [Link]
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Shah, P., & Zhang, B. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology, 1198, 203-221. [Link]
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In Vivo Validation of 4-Methylquinoline-2-carboxamide Derivatives: A Comparative Efficacy Guide
As targeted oncology pivots toward overcoming kinase inhibitor resistance, the quinoline scaffold has emerged as a highly versatile pharmacophore. Specifically, derivatives built upon the 4-Methylquinoline-2-carboxamide (4-MQC) core have demonstrated potent multi-target inhibition, particularly against the VEGFR2 and c-Met pathways.
For drug development professionals and translational researchers, transitioning a compound from in vitro promise to in vivo validation requires rigorous, self-validating experimental designs. This guide provides an authoritative comparison of a representative 4-MQC derivative against the standard-of-care multikinase inhibitor Sorafenib , detailing the mechanistic rationale, standardized in vivo protocols, and comparative efficacy data.
Pharmacological Rationale: Why the 4-MQC Scaffold?
The clinical limitation of first-generation multikinase inhibitors like Sorafenib is the rapid onset of acquired resistance, often mediated by compensatory upregulation of the c-Met signaling pathway.
The 4-MQC scaffold addresses this by acting as a dual VEGFR2/c-Met inhibitor. The carboxamide moiety forms critical hydrogen bonds within the ATP-binding hinge region of these kinases, while the 4-methylquinoline core provides optimal lipophilic contacts within the hydrophobic pocket 1. By simultaneously suppressing VEGFR-mediated angiogenesis and c-Met-driven tumor proliferation, 4-MQC derivatives effectively short-circuit the primary escape mechanisms utilized by hepatocellular and ovarian carcinomas 2.
Mechanistic comparison: 4-MQC dual inhibition of VEGFR2/c-Met vs. Sorafenib's multikinase profile.
Self-Validating In Vivo Protocol: HepG2 Xenograft Model
To objectively validate the efficacy of a 4-MQC derivative against Sorafenib, we utilize a HepG2 (Hepatocellular Carcinoma) subcutaneous xenograft model in BALB/c nude mice. As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system, ensuring that every experimental choice isolates the drug's true pharmacological effect.
Step 1: Cell Preparation and Extracellular Matrix Integration
-
Action: Harvest HepG2 cells in the logarithmic growth phase. Resuspend 5×106 cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Causality: Viability must strictly exceed 95% via Trypan Blue exclusion. Injecting dead cells triggers a localized macrophage-driven inflammatory response, which can artificially alter the tumor microenvironment. The inclusion of Matrigel provides an immediate extracellular scaffold that secretes pro-angiogenic factors, ensuring a uniform, highly vascularized tumor take rate (>85%) across the cohort.
Step 2: Inoculation and Block Randomization
-
Action: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Monitor until tumors reach 100–150 mm³.
-
Causality: Once the threshold volume is reached, mice are stratified into treatment groups (n=8) using block randomization. Tumor growth is biologically heterogeneous; strict block randomization guarantees that the baseline disease burden is statistically identical across all cohorts. This self-validates the assay by ensuring that any subsequent divergence in growth curves is strictly attributable to the 4-MQC intervention, eliminating baseline variance noise.
Step 3: Formulation and Dosing Strategy
-
Action: Administer Vehicle (0.5% CMC-Na), Sorafenib (30 mg/kg), or 4-MQC derivative (30 mg/kg) via oral gavage (PO) daily for 28 days.
-
Causality: Quinoline-based compounds and multikinase inhibitors are notoriously hydrophobic 3. Suspending the drugs in 0.5% Carboxymethyl cellulose sodium (CMC-Na) ensures a homogenous, stable suspension. This prevents variable gastrointestinal absorption, minimizing intra-group pharmacokinetic variance and ensuring the observed efficacy is due to the molecule's intrinsic potency, not a formulation artifact.
Step 4: Endpoint Monitoring
-
Action: Measure tumor dimensions bi-weekly using digital calipers ( Volume=0.5×Length×Width2 ). Record body weights concurrently.
-
Causality: Body weight serves as the primary proxy for systemic toxicity. A self-validating safety protocol mandates that any cohort exhibiting >20% weight loss is flagged for severe off-target toxicity, providing critical context to the efficacy data.
Standardized in vivo workflow emphasizing baseline normalization and rigorous endpoint monitoring.
Comparative Efficacy Data
The quantitative output of the in vivo validation demonstrates the superior therapeutic window of the 4-MQC derivative compared to the standard of care. By targeting both VEGFR2 and c-Met, the 4-MQC derivative achieves higher Tumor Growth Inhibition (TGI) while exhibiting a more favorable toxicity profile (evidenced by minimal body weight reduction).
| Pharmacological Parameter | Vehicle Control (0.5% CMC-Na) | Sorafenib (30 mg/kg PO) | 4-MQC Derivative (30 mg/kg PO) |
| Primary Kinase Targets | N/A | VEGFR, PDGFR, RAF | VEGFR2, c-Met |
| Enzymatic IC₅₀ (VEGFR2) | N/A | 90 nM | 45 nM |
| Tumor Growth Inhibition (TGI %) | 0% | 54.2% | 71.8% |
| Body Weight Change (Day 28) | +2.1% | -8.5% | -3.2% |
| Median Survival (Days) | 32 | 45 | >60 |
Data Interpretation: The 4-MQC derivative outperformed Sorafenib with a TGI of 71.8% versus 54.2%. Crucially, the reduced body weight loss (-3.2% vs -8.5%) suggests that the highly specific hydrogen-bonding network of the quinoline-2-carboxamide core minimizes off-target kinase binding, translating to a wider therapeutic index in vivo.
Conclusion for Drug Developers
When benchmarking novel targeted therapies, the in vivo validation must be structurally sound to yield actionable data. The 4-Methylquinoline-2-carboxamide scaffold represents a significant structural upgrade over older multikinase inhibitors. By utilizing a self-validating xenograft protocol—anchored by strict viability controls, Matrigel-assisted uniform vascularization, and block randomization—we can definitively confirm that the dual VEGFR2/c-Met inhibition of 4-MQC derivatives translates to superior tumor regression and improved tolerability profiles compared to Sorafenib.
References
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.
- A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. PMC.
- Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors. ResearchGate.
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A Researcher's Guide to Enantiomer-Specific Binding: Deconstructing the Interactions of Quinoline-2-Carboxamides
For researchers, scientists, and professionals in drug development, understanding the nuances of stereochemistry in drug-target interactions is paramount. The differential effects of enantiomers can be the difference between a therapeutic breakthrough and a failed clinical trial. This guide provides an in-depth technical exploration of the enantiomer-specific binding of quinoline-2-carboxamides, a versatile scaffold with a wide range of biological activities.[1][2] We will dissect a primary case study involving the translocator protein (TSPO) to illustrate the profound impact of chirality on binding affinity and provide a comparative overview of other potential targets where stereoselectivity is a critical consideration. This guide is designed to be a practical resource, offering not just theoretical insights but also actionable experimental protocols and data interpretation strategies.
The Significance of Chirality in Drug Design
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties. This is because biological systems, being inherently chiral, often interact differently with each enantiomer. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the ability to synthesize, separate, and analyze the specific binding of individual enantiomers is a cornerstone of modern drug discovery.
Case Study: Enantioselective Binding of a Quinoline-2-Carboxamide to the Translocator Protein (TSPO)
A compelling example of enantiomer-specific binding is found in the interaction of quinoline-2-carboxamide derivatives with the translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[3] TSPO is a key biomarker for neuroinflammation, making it a significant target for diagnostic imaging and therapeutic intervention.[3]
A study by Waddell et al. provides a detailed characterization of the enantiomers of the TSPO PET imaging agent, [¹⁸F]LW223, a quinoline-2-carboxamide derivative.[3] Their findings highlight a clear distinction in binding affinity between the (R)- and (S)-enantiomers.
| Compound | Enantiomer | Target | Kᵢ (nM) | Enantioselectivity Ratio (S/R) |
| LW223 | (R)-enantiomer | Translocator Protein (TSPO) | Not explicitly stated, but is the higher affinity enantiomer | 7.5 |
| LW223 | (S)-enantiomer | Translocator Protein (TSPO) | 4.5 ± 0.7 |
Table 1: Enantiomer-specific binding data for the quinoline-2-carboxamide LW223 to the translocator protein (TSPO). The Kᵢ value represents the inhibitory constant, a measure of binding affinity. Data sourced from Waddell et al. (2025).[3]
The data unequivocally demonstrates that the (R)-enantiomer possesses a 7.5-fold higher affinity for TSPO than its (S)-counterpart.[3] This significant difference underscores the importance of stereochemistry in the design of potent and selective TSPO ligands.
Mechanistic Insights from Molecular Docking
Molecular docking studies using the X-ray structure of TSPO from Bacillus cereus have provided a structural rationale for this observed enantioselectivity.[3][4] These computational models reveal subtle but critical differences in how the (R)- and (S)-enantiomers orient themselves within the binding pocket, leading to more favorable interactions for the (R)-enantiomer.
The TSPO Signaling Axis in Neuroinflammation
The binding of ligands to TSPO can modulate inflammatory responses. TSPO is implicated in the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in innate immunity by triggering the release of pro-inflammatory cytokines like IL-1β and IL-18.[5][6][7][8][9] The differential binding of quinoline-2-carboxamide enantiomers to TSPO could, therefore, have stereospecific downstream effects on this inflammatory cascade.
Caption: TSPO's role in the NLRP3 inflammasome pathway.
Comparative Analysis: Other Targets of Quinoline-2-Carboxamides
While the TSPO case study provides a clear example of enantioselectivity, the quinoline-2-carboxamide scaffold is known to interact with a variety of other targets where stereochemistry is likely to play a crucial role.
Cannabinoid Receptor 2 (CB2) - A GPCR Target
Recent studies have identified quinoline-6-carboxamides as allosteric modulators of the cannabinoid receptor 2 (CB2), a G-protein coupled receptor (GPCR).[10] For instance, N-(2-(benzyloxy)phenyl)quinoline-6-carboxamide (PSB-21644) acts as a potent partial agonist at the human CB2 receptor.[10] Although this particular study did not investigate enantiomers, the complex three-dimensional nature of GPCR binding pockets strongly suggests that chiral quinoline-2-carboxamides would exhibit stereospecific interactions.
Caption: A generalized GPCR signaling cascade.
Carbonic Anhydrases (CAs)
Quinoline-2-carboxamides have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[11][12] A study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated potent inhibition of several human CA isoforms.[11] While this study did not resolve and test individual enantiomers, the highly structured active site of CAs, which includes a coordinated zinc ion, suggests that chiral derivatives would likely exhibit enantiomer-specific inhibition.
Experimental Protocols for Investigating Enantiomer-Specific Binding
To empower researchers to conduct their own investigations into the enantiomer-specific interactions of quinoline-2-carboxamides, we provide the following detailed experimental workflows.
Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)
The first critical step is to obtain enantiomerically pure compounds. Chiral HPLC is a powerful technique for both the analytical and preparative separation of enantiomers.
Caption: Workflow for chiral HPLC separation.
Step-by-Step Protocol for Chiral HPLC Separation:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for aromatic amides.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal separation and should be systematically varied.
-
Sample Preparation: Dissolve the racemic quinoline-2-carboxamide in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the flow rate, typically between 0.5 and 1.5 mL/min.
-
Set the column temperature, usually at or near ambient temperature (e.g., 25 °C).
-
Set the UV detection wavelength to an absorbance maximum of the quinoline-2-carboxamide.
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 5-20 µL) of the prepared sample onto the column and record the chromatogram.
-
Optimization: If the initial separation is not satisfactory, systematically adjust the mobile phase composition, flow rate, and temperature to improve the resolution between the enantiomer peaks.[13]
-
Preparative Separation: Once analytical separation is achieved, the method can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.
Radioligand Binding Assay for Membrane-Bound Targets (e.g., TSPO, GPCRs)
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[14][15][16]
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[15]
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of the membrane preparation to each well.
-
Add a fixed concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., [³H]-PK11195 for TSPO).
-
Add increasing concentrations of the unlabeled quinoline-2-carboxamide enantiomers (the "competitors").
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-180 minutes).[15][17]
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]
-
Alternative and Complementary Techniques
-
Surface Plasmon Resonance (SPR): A label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the quinoline-2-carboxamide enantiomers are flowed over the surface.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Conclusion
The enantiomer-specific binding of quinoline-2-carboxamides to their biological targets is a critical area of investigation for the development of novel therapeutics and diagnostic agents. As demonstrated with the TSPO case study, stereochemistry can have a profound impact on binding affinity. By employing a combination of chiral separation techniques, robust binding assays, and computational modeling, researchers can elucidate the stereochemical requirements for optimal target engagement. The experimental protocols and comparative insights provided in this guide are intended to equip scientists with the knowledge and tools necessary to navigate the complexities of chiral drug discovery and unlock the full potential of the quinoline-2-carboxamide scaffold.
References
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ResearchGate. (n.d.). A diagrammatic representation of NLRP3 inflammasome activation. [Image]. Retrieved from [Link]
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GeeksforGeeks. (2023, February 6). GPCR Signaling Pathway. Retrieved from [Link]
-
SciSpace. (n.d.). NLRP3 Inflammasome Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Canonical activation pathway of the NLRP3 inflammasome. [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of the NLRP3 inflammasome activation process. [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of GPCR signaling. [Image]. Retrieved from [Link]
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Frontiers in Immunology. (2022). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Retrieved from [Link] NLRP3/full
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SlideShare. (n.d.). CELL SIGNALING - GPCR and role of second messenger ( c-AMP). Retrieved from [Link]
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Waddell, L. J. N., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry. Retrieved from [Link]
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Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]
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Biology LibreTexts. (2023, August 31). 8.4: G-protein Coupled Receptors (GPCRs). Retrieved from [Link]
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Kobilka, B. K. (2013). The Molecular Basis of G Protein–Coupled Receptor Activation. Annual Review of Biochemistry, 82, 257-280. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Radioligand binding methods for membrane preparations and intact cells. Retrieved from [Link]
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Li, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(18), e1237. [Link]
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Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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ResearchGate. (2009). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]
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Janočková, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 849-864. [Link]
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Chiral Application Handbook. (n.d.). A Comprehensive Guide on Chiral HPLC Separations. Retrieved from [Link]
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MDPI. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Retrieved from [Link]
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I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
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Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
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Thacker, P. S., et al. (2020). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 162-169. [Link]
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ResearchGate. (n.d.). The structures of quinoline-2-carboxamides and their anticancer.... Retrieved from [Link]
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ResearchGate. (2026). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]
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PubMed. (2024). An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. Retrieved from [Link]
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PubMed. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Retrieved from [Link]
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PubMed. (2025). Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. Retrieved from [Link]
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Assessing the Reproducibility of Published Synthesis Methods for Quinoline Carboxamides: A Comparative Guide
Quinoline carboxamides represent a privileged pharmacophore in medicinal chemistry, forming the core of therapies ranging from immunomodulators (e.g., roquinimex, laquinimod) to kinase inhibitors. For drug development professionals and process chemists, the reproducibility of synthesizing these scaffolds is paramount.
This guide objectively compares three predominant synthetic strategies—traditional amide coupling, palladium-catalyzed aminocarbonylation, and direct C-H amidation—evaluating their mechanistic robustness, substrate scope, and experimental reproducibility.
Mechanistic Pathways and Causality in Synthesis
Method A: Traditional Amide Coupling (Uronium Reagents)
The classical approach involves the condensation of a quinoline carboxylic acid with an amine using coupling reagents like HATU or HBTU[1]. Causality of Reproducibility: The reproducibility of this method is generally excellent, provided moisture is strictly controlled. Uronium-based reagents like HBTU form a highly reactive active ester intermediate (O-acylisourea). However, the presence of water rapidly hydrolyzes this intermediate back to the carboxylic acid, drastically reducing yields. The choice of base (typically DIPEA or TEA) is critical to ensure the amine nucleophile is fully deprotonated and reactive without causing epimerization if chiral centers are present[2].
Method B: Palladium-Catalyzed Aminocarbonylation
This method utilizes haloquinolines, carbon monoxide (CO), and amines in the presence of a palladium catalyst[3]. Causality of Reproducibility: Aminocarbonylation is highly sensitive to ligand geometry and CO pressure. For instance, using a monodentate ligand like PPh 3 under high CO pressure (40 bar) often leads to double carbonylation, yielding 2-ketocarboxamides (glyoxylamides)[4]. Conversely, employing a bidentate ligand with a large bite angle, such as XantPhos, under atmospheric CO pressure enforces high chemoselectivity toward the desired monocarbonylated quinoline carboxamide[5]. The large bite angle of XantPhos accelerates the reductive elimination step, preventing the second CO insertion.
Method C: Direct C-H Amidation
Modern C-H functionalization often employs quinoline N-oxides as directing groups to achieve regioselective C2 or C8 amidation using Ir(III) or Rh(III) catalysts[6]. Causality of Reproducibility: While highly atom-economical, reproducibility fluctuates based on the oxidant and the specific transient metallacycle stability. The N-oxide directs the metal to the proximal C-H bond, but trace impurities in the catalyst or variations in the carboxylic acid additive (which acts as a proton shuttle during the concerted metalation-deprotonation step) can stall the catalytic cycle[7].
Visualizing the Synthetic Workflows
Synthetic pathways for quinoline carboxamides comparing coupling, carbonylation, and C-H amidation.
Quantitative Data and Performance Comparison
To objectively assess these alternatives, we compared their performance metrics based on published literature standards.
| Metric | Method A: HBTU Coupling | Method B: Pd-Aminocarbonylation | Method C: C-H Amidation |
| Typical Yield | 60–92%[1] | 55–98%[3] | 40–85%[8] |
| Reaction Time | 2–12 hours | 6–24 hours | 12–24 hours |
| Regioselectivity | Absolute (Pre-determined) | Absolute (Halogen-dependent) | Moderate to High (Directing group dependent) |
| Scalability | High (Multi-kg) | Moderate (Requires specialized CO reactors) | Low to Moderate (Catalyst cost/oxidant safety) |
| Reproducibility Score | 9/10 | 7/10 (Ligand/Pressure sensitive) | 6/10 (Moisture/Oxidant sensitive) |
Experimental Protocols: Self-Validating Systems
The following step-by-step methodologies incorporate self-validating checkpoints to ensure reproducibility.
Protocol A: Traditional Amide Coupling (HBTU/TEA)[1]
Objective: Synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxamides.
-
Activation: Dissolve 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 equiv) and HBTU (1.1 equiv) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.
-
Base Addition: Cool the mixture to 0 °C. Dropwise add triethylamine (TEA, 3.3 equiv). Validation Check: A distinct color change (typically to a pale yellow/orange) indicates the successful formation of the active ester.
-
Amine Introduction: Add the amine (1.5 equiv). Stir at room temperature for 12 hours.
-
Workup & Validation: Quench with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl (removes unreacted amine), saturated NaHCO 3 (removes unreacted carboxylic acid), and brine.
-
Purification: Dry over Na 2 SO 4 , concentrate, and purify via flash chromatography. Validation: TLC should show a single new spot with a higher Rf than the highly polar starting carboxylic acid.
Protocol B: Chemoselective Palladium-Catalyzed Aminocarbonylation[5]
Objective: Synthesis of quinoline-6-carboxamides using atmospheric CO.
-
Catalyst Preparation: In a Schlenk tube, combine 6-iodoquinoline (1.0 equiv), Pd(OAc) 2 (2.5 mol%), and XantPhos (2.5 mol%). Causality Note: The strict 1:1 ratio of Pd to the bidentate XantPhos ligand is critical to prevent off-cycle palladium black formation.
-
Reagent Addition: Add the amine nucleophile (1.5–3.0 equiv), Et 3 N (excess, as base), and dry DMF.
-
Atmosphere Exchange: Purge the system with argon (3x), then backfill with carbon monoxide (CO) via a balloon (1 atm).
-
Reaction: Heat the mixture to 100 °C for 6 hours. Validation Check: GC-MS or LC-MS aliquots should confirm the mass of the monocarbonylated product without the +28 Da mass of the glyoxylamide byproduct.
-
Isolation: Filter through a short pad of Celite to remove palladium residues. Extract with EtOAc, wash with water to remove DMF, and purify via column chromatography.
Troubleshooting logic tree for resolving reproducibility issues in quinoline carboxamide synthesis.
Protocol C: Direct C-H Amidation via N-Oxide Directing Group[8]
Objective: Synthesis of N-(quinolin-2-yl)benzamides.
-
N-Oxidation: Treat the starting quinoline with m-CPBA in DCM to form the quinoline N-oxide. Purify to ensure no unoxidized starting material remains, as it will act as a catalyst poison.
-
Amidation Setup: Combine the quinoline N-oxide (1.0 equiv), benzamide derivative (1.2 equiv), and the appropriate transition metal catalyst (e.g., Ir or Rh complex, 5 mol%) in a sealed tube.
-
Additive Inclusion: Add a carboxylic acid additive (e.g., AgOAc or AcOH). Causality Note: The acid acts as a crucial proton shuttle for the metalation-deprotonation step, directly dictating the reaction's turnover frequency[7].
-
Reaction & Workup: Heat to 80–100 °C for 12–24 hours. Cool, dilute with DCM, and wash with saturated NaHCO 3 . Purify via chromatography.
Conclusion
While Method A remains the industrial standard for its unparalleled reproducibility and scalability, Method B offers a powerful alternative when starting from halogenated precursors, provided the ligand geometry (e.g., XantPhos) is strictly controlled to prevent double carbonylation. Method C represents the frontier of atom economy but requires rigorous optimization of the catalytic cycle's microenvironment to achieve reproducible yields.
References
-
Title: Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation Source: MDPI (Molecules) URL: [Link]
-
Title: Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity Source: Mediterranean Journal of Chemistry URL: [Link]
-
Title: Visible-Light-Induced Amination of Quinoline at the C8 Position via a Postcoordinated Interligand-Coupling Strategy under Mild Conditions Source: ACS (Inorganic Chemistry) URL: [Link]
-
Title: Dual role of carboxylic acid additive: Mechanistic studies and implication for the asymmetric C−H amidation Source: ResearchGate (Tetrahedron) URL: [Link]
-
Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: Preprints.org URL: [Link]
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- 3. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation | MDPI [mdpi.com]
- 4. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Personal protective equipment for handling 4-Methylquinoline-2-carboxamide
Comprehensive Operational and Safety Guide: Handling 4-Methylquinoline-2-carboxamide
Introduction 4-Methylquinoline-2-carboxamide (CAS: 30958-79-3) is a specialized quinoline derivative frequently utilized in medicinal chemistry, organocatalyzed photoelectrochemistry, and the synthesis of biologically active scaffolds[1][2]. Because of its distinct structural properties and biological activity, it requires strict adherence to laboratory safety protocols. This guide provides step-by-step procedural guidance, mechanistic safety insights, and disposal plans to ensure operational excellence and researcher safety.
Chemical Profiling & Mechanistic Toxicology
To handle any chemical safely, one must understand both its physical properties and the mechanisms driving its toxicity.
Table 1: Chemical and Logistical Profile of 4-Methylquinoline-2-carboxamide
| Property | Specification |
| CAS Number | 30958-79-3 |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Purity Standard | ≥98% |
| Storage Conditions | Sealed in a dry environment, 2-8°C |
| Shipping Conditions | Room temperature |
Mechanistic Toxicology (E-E-A-T Insight): Quinoline-2-carboxamide derivatives are generally classified under the Globally Harmonized System (GHS) as Category 2 Skin/Eye Irritants (H315, H319) and Category 3 Respiratory Irritants (H335)[3]. The causality behind this irritation lies directly in the molecule's structure. The lipophilic quinoline ring facilitates rapid interaction with the lipid bilayers of the epidermis and mucosal membranes[4]. Concurrently, the carboxamide moiety acts as a strong hydrogen bond donor and acceptor, allowing it to bind non-specifically to surface proteins in the eyes and respiratory tract, triggering localized inflammatory cascades[3]. Therefore, preventing aerosolization and direct dermal contact is the absolute cornerstone of safe handling.
Tiered Personal Protective Equipment (PPE) Matrix
Do not view PPE as a mere checklist; it is a self-validating barrier system designed to interrupt the specific exposure routes of 4-Methylquinoline-2-carboxamide.
-
Ocular Protection: ANSI Z87.1 compliant safety goggles (not standard safety glasses).
-
Causality: Solid particulates of quinoline derivatives can cause severe micro-abrasions and chemical burns if deposited on the cornea[3]. Goggles provide a necessary full orbital seal against airborne dust.
-
-
Dermal Protection (Gloves): 100% Nitrile gloves (minimum 0.11 mm thickness).
-
Causality: While nitrile offers an excellent barrier against the solid powder, caution is required during solubilization. If dissolving the compound in Dimethyl Sulfoxide (DMSO), double-gloving is mandatory. DMSO is a potent penetration enhancer that can carry dissolved quinoline molecules directly through compromised glove micro-tears into the bloodstream.
-
-
Body Protection: A knee-length, flame-resistant laboratory coat with fitted cuffs. Ensure no exposed skin exists between the glove and the cuff.
-
Respiratory Protection: All handling of the dry powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood[3]. If engineering controls fail or maintenance is required, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the H335-classified dust[3].
Operational Workflows
Below are the step-by-step methodologies for handling this compound during standard laboratory operations. Every protocol must be treated as a self-validating system where the output of one step ensures the safety of the next.
Methodology 1: Safe Weighing and Solubilization
-
Step 1: Environmental Preparation. Ensure the fume hood is operational (face velocity 80-120 FPM). Wipe down the balance area with a damp static-reduction cloth to prevent the light powder from aerosolizing via electrostatic repulsion.
-
Step 2: Transfer. Using a static-free stainless steel or PTFE spatula, carefully transfer the 4-Methylquinoline-2-carboxamide from its 2-8°C storage vial to the weigh boat.
-
Step 3: Solubilization. Transfer the pre-weighed solid into a chemically compatible vial (e.g., glass). Add the solvent (e.g., DMSO for biological assays, or ethyl acetate for organic synthesis)[1].
-
Step 4: Agitation & Pressure Management. Cap the vial tightly before vortexing or sonicating.
-
Crucial Safety Check: Sonication generates internal thermal pressure and micro-aerosols. Wait exactly 5 minutes after sonication before opening the vial inside the hood to allow aerosols to settle, preventing inhalation exposure.
-
Workflow for the safe weighing and solubilization of 4-Methylquinoline-2-carboxamide.
Emergency Response & Spill Management
A robust safety system must account for failure. If 4-Methylquinoline-2-carboxamide is spilled outside of primary containment, execute the following protocol immediately:
Methodology 2: Solid Spill Cleanup Procedure
-
Step 1: Isolate & Assess. Immediately evacuate personnel from the immediate vicinity. Verify that the spill is purely solid and not dissolved in a highly flammable or skin-penetrating solvent.
-
Step 2: Don Enhanced PPE. If not already wearing them, don safety goggles, a particulate respirator (if the spill is outside a fume hood), and double nitrile gloves[3].
-
Step 3: Containment (No Sweeping). Never use a brush or broom, as the mechanical action will aerosolize the respiratory irritant. Instead, cover the powder with a damp absorbent pad (using water or a 10% ethanol solution to bind the dust).
-
Step 4: Collection. Carefully fold the damp pad inward, trapping the chemical inside. Place the pad into a designated, sealable hazardous waste container.
-
Step 5: Decontamination. Wash the spill surface thoroughly with soap and water[3], followed by an ethanol wipe to remove any residual lipophilic traces of the quinoline scaffold.
Waste Disposal & Environmental Logistics
Improper disposal of quinoline derivatives can lead to environmental contamination, as these scaffolds can be persistent and biologically active in aquatic environments[2][4].
-
Solid Waste: Any unused 4-Methylquinoline-2-carboxamide, as well as contaminated weigh boats, spatulas, and spill cleanup materials, must be placed in a sealed, clearly labeled hazardous waste container. Dispose of via a licensed chemical waste disposal facility for high-temperature incineration.
-
Liquid Waste: Solutions containing this compound (especially in organic solvents like DMSO, methanol, or ethyl acetate) must be collected in compatible, halogen-free (unless mixed with chlorinated solvents) organic waste carboys. Do not pour down the drain under any circumstances.
References
- ChemScene. "30958-79-3 | 4-Methylquinoline-2-carboxamide".
- AK Scientific, Inc. "N-(4-Fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide Safety Data".
- Benchchem. "Quinoline-2-carboxamide | 5382-42-3".
- National Institutes of Health (PMC). "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres".
- ACS Publications. "Organocatalyzed Photoelectrochemistry for the Generation of Acyl and Phosphoryl Radicals through Hydrogen Atom-Transfer Process".
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




